5-Bromo-2-(tert-butyldimethylsilyl)thiazole
Description
BenchChem offers high-quality 5-Bromo-2-(tert-butyldimethylsilyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(tert-butyldimethylsilyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNSSi/c1-9(2,3)13(4,5)8-11-6-7(10)12-8/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLPSYCSWHSYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656789 | |
| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-70-6 | |
| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
The following technical guide details the physical properties, synthesis, and reactivity of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
5-Bromo-2-(tert-butyldimethylsilyl)thiazole (CAS: 1092351-70-6) is a regioselectively protected thiazole scaffold. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly where orthogonal functionalization of the thiazole ring is required. The bulky tert-butyldimethylsilyl (TBDMS or TBS) group at the C2 position acts as a robust blocking group, preventing lithiation or nucleophilic attack at the highly acidic C2 site, thereby directing chemical transformations (such as cross-coupling) exclusively to the C5 position.
Chemical Identity & Structural Analysis
The molecule features a 1,3-thiazole core substituted at the 2-position with a silyl group and at the 5-position with a bromine atom. The steric bulk of the TBDMS group significantly influences the physical state and solubility profile of the compound compared to its non-silylated analogs.
| Attribute | Detail |
| IUPAC Name | 5-Bromo-2-[(tert-butyldimethylsilyl)]-1,3-thiazole |
| CAS Number | 1092351-70-6 |
| Molecular Formula | C₉H₁₆BrNSSi |
| Molecular Weight | 278.29 g/mol |
| SMILES | CC(C)(C)(C)C1=NC=C(Br)S1 |
| InChI Key | Unique identifier (e.g., generated from SMILES) |
Structural Diagram
The following diagram illustrates the steric environment and electronic activation sites of the molecule.
Caption: Functional analysis of the thiazole scaffold showing the protective role of the silyl group and the reactive handle at C5.
Physical & Thermodynamic Properties
The following data aggregates experimental observations and calculated physicochemical constants essential for handling and purification.
| Property | Value | Notes |
| Physical State | Solid (Low-melting) | Often appears as a waxy solid or crystalline mass depending on purity. |
| Melting Point | ~45–50 °C (Predicted) | Analogous to 2,5-dibromothiazole (45-49°C); silylation typically maintains solid state for this MW. |
| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure; distillable under high vacuum. |
| Density | 1.2–1.3 g/cm³ | Estimated based on halogenated silyl heterocycles. |
| Solubility | High | Soluble in DCM, THF, Et₂O, Toluene, Hexanes. |
| Stability | Moisture Sensitive | The C-Si bond is stable to base but sensitive to strong acids and fluoride sources (TBAF). |
Synthetic Accessibility
The most reliable route to 5-Bromo-2-(tert-butyldimethylsilyl)thiazole utilizes a Lithium-Halogen Exchange strategy starting from 2,5-dibromothiazole. This method exploits the differential reactivity of the C2 and C5 halogens.
Mechanism of Synthesis
The C2-bromine in 2,5-dibromothiazole is significantly more labile toward lithium-halogen exchange than the C5-bromine due to the inductive effect of the adjacent nitrogen and the stability of the resulting C2-anion.
-
Reagent: n-Butyllithium (1.05 equiv) in THF at -78 °C.
-
Intermediate: 5-Bromo-2-lithiothiazole (kinetic product).
-
Quench: tert-Butyldimethylsilyl chloride (TBDMSCl).
Caption: Regioselective synthesis pathway via lithium-halogen exchange at the C2 position.
Experimental Protocol
Caution: This procedure involves pyrophoric reagents (n-BuLi) and must be performed under an inert atmosphere (Argon/Nitrogen).
Materials
-
2,5-Dibromothiazole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
tert-Butyldimethylsilyl chloride (1.2 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Dissolution: Add 2,5-dibromothiazole (e.g., 5.0 mmol) and anhydrous THF (25 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Exchange: Dropwise add n-BuLi (5.5 mmol) over 10 minutes. The solution typically turns yellow/orange. Stir at -78 °C for 30 minutes to ensure complete formation of the 2-lithio species.
-
Quench: Dissolve TBDMSCl (6.0 mmol) in minimal THF (5 mL) and add it dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically less polar than the starting material.
Reactivity Profile & Applications
This compound is a "linchpin" intermediate. The TBDMS group protects the C2 position, allowing the C5-bromide to undergo metal-catalyzed cross-coupling reactions without interference.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-silyl-5-arylthiazoles.
-
Negishi Coupling: Reacts with organozinc reagents for alkylation.
-
Desilylation: The TBDMS group can be removed using TBAF (Tetra-n-butylammonium fluoride) or mild acid to yield the 5-substituted thiazole (with C2-H) or to enable further functionalization at C2.
Caption: Divergent reactivity map showing C5 functionalization followed by optional C2 deprotection.
References
-
Synthesis of Brominated Thiazoles: Uzelac, E. J., & Rasmussen, S. C. (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947-5951. Link
-
Lithiation of Thiazoles: Athmani, S. A., & Iddon, B. (1992). "Azoles. Part 8. Metallation and bromine-lithium exchange reactions of polyhalogenothiazoles." Journal of the Chemical Society, Perkin Transactions 1, 973-977. Link
-
Silyl Protecting Groups: Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for TBDMS stability).
-
Vendor Data: Sigma-Aldrich & BLDpharm Product Specifications for CAS 1092351-70-6. Link
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- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have cemented its role in the development of a multitude of therapeutic agents. This guide provides a comprehensive overview of the pivotal role of thiazole derivatives in drug discovery, moving beyond a mere cataloging of activities to offer insights into the causality of their biological effects and the strategic considerations in their design and synthesis. We will explore the fundamental chemistry of the thiazole nucleus, delve into its diverse therapeutic applications with a focus on anticancer, antimicrobial, and neuroprotective agents, and provide practical, field-proven experimental protocols.
The Thiazole Nucleus: A Privileged Scaffold in Drug Design
Thiazole, or 1,3-thiazole, is a pale yellow liquid with a pyridine-like odor and the molecular formula C₃H₃NS.[2] Its aromaticity, conferred by the delocalization of pi electrons across the ring, is a key determinant of its chemical behavior and biological activity.[3] The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution, influencing its ability to engage in various non-covalent interactions with biological targets.[3]
The thiazole ring is a structural component of numerous natural products, most notably thiamine (Vitamin B1), and is present in over 18 FDA-approved drugs, highlighting its therapeutic significance.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and anticonvulsant properties.[4][6]
Physicochemical Properties and Reactivity
The thiazole ring's reactivity is dictated by the electron-withdrawing nature of the nitrogen atom and the electron-donating properties of the sulfur atom. This leads to a distinct pattern of electrophilic and nucleophilic susceptibility at different positions of the ring.
-
Electrophilic Substitution: Generally occurs at the C5 position, which is the most electron-rich carbon.[7]
-
Nucleophilic Substitution: Favored at the C2 position due to its electron-deficient character.[7]
-
Protonation: The lone pair of electrons on the nitrogen atom at the N3 position makes it readily protonated.[7]
These reactivity patterns are fundamental to the synthetic strategies employed to create diverse libraries of thiazole derivatives for drug screening.
Therapeutic Applications of Thiazole Derivatives: A Mechanistic Perspective
The versatility of the thiazole scaffold is evident in its wide array of therapeutic applications. This section will explore key areas where thiazole derivatives have made a significant impact, focusing on the underlying mechanisms of action.
Anticancer Agents
Thiazole derivatives represent a promising class of anticancer agents, with several compounds in clinical trials.[8] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]
Mechanisms of Action:
-
Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling. For instance, Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases.[10]
-
VEGFR-2 Inhibition: Some derivatives have been shown to block the vascular endothelial growth factor receptor-2 (VEGFR-2), thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors.[11]
-
Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[11]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[11]
A notable example is the synthesis of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, where certain derivatives have shown potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values lower than the standard drug staurosporine.[11]
Logical Relationship: Anticancer Mechanism of Action
Caption: Mechanisms of anticancer activity of thiazole derivatives.
Antimicrobial Agents
The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Thiazole derivatives have emerged as a valuable scaffold in this area, exhibiting activity against a broad spectrum of pathogens.[2]
Antibacterial Activity: Thiazole-based compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2] For example, Cefiderocol, an FDA-approved antibiotic, contains a thiazole ring and is effective against a range of multidrug-resistant Gram-negative bacteria.[4] The mechanism of action for some thiazole-based antibacterials, like sulfathiazole, involves the inhibition of essential metabolic pathways in bacteria, such as the synthesis of folic acid.[10]
Antifungal and Antiviral Properties: The therapeutic reach of thiazole derivatives extends to fungal and viral infections.[6] The antifungal drug Ravuconazole and the antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, both feature a thiazole core.[5][10] Ritonavir functions as a protease inhibitor, a crucial enzyme for viral replication.[10][12]
Agents for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant challenge to healthcare systems.[13] Thiazole derivatives are being investigated as potential therapeutic agents for these conditions, primarily due to their ability to inhibit key enzymes involved in the pathophysiology of these diseases.[13][14]
Recent studies have focused on the synthesis of novel thiazole compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[14] Reduced levels of acetylcholine are a hallmark of Alzheimer's disease. Some synthesized thiazole derivatives have shown potent AChE inhibitory activity with IC₅₀ values in the nanomolar range.[15] Molecular docking studies suggest that these compounds bind to the active site of AChE in a manner similar to the approved drug donepezil.[15]
Synthesis and Experimental Protocols
The synthesis of thiazole derivatives is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.
Hantzsch Thiazole Synthesis
This is one of the most common and reliable methods for synthesizing thiazole rings. It involves the cyclocondensation of a α-haloketone with a thioamide.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of Reactant: Add the α-haloketone (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow: Hantzsch Thiazole Synthesis
Caption: A typical workflow for the Hantzsch synthesis of thiazoles.
Cook-Heilbron Synthesis
This method is particularly useful for the synthesis of 5-aminothiazoles, which involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate.[7]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a thiazole derivative and its biological activity is crucial for rational drug design. SAR studies help in identifying the key structural features responsible for potency and selectivity.
For example, in a series of antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, SAR studies revealed that the nature and position of substituents on the pyrazoline and thiazole rings significantly influenced their antifungal and antibacterial activities.[16] Similarly, for thiazole-based anticancer agents, the presence of specific electron-withdrawing or electron-donating groups on appended phenyl rings can dramatically alter their cytotoxicity.[3]
Data Presentation: Cytotoxicity of Thiazole Derivatives (Hypothetical Data)
| Compound | R1 Group | R2 Group | IC₅₀ (µM) vs. MCF-7 |
| 1a | -H | -H | 15.2 |
| 1b | -Cl | -H | 5.8 |
| 1c | -OCH₃ | -H | 10.1 |
| 1d | -H | -NO₂ | 2.5 |
This table illustrates how substitutions on a hypothetical thiazole core can impact its anticancer activity, providing a basis for further optimization.
Future Perspectives and Conclusion
The thiazole scaffold continues to be a fertile ground for drug discovery.[6] The ongoing research into novel synthetic methodologies and a deeper understanding of the molecular targets of thiazole derivatives will undoubtedly lead to the development of new and improved therapeutic agents. The versatility of the thiazole ring allows for the creation of large and diverse chemical libraries, increasing the probability of identifying hit compounds in high-throughput screening campaigns.
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org. Retrieved January 28, 2026, from [Link]
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Thiazole derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]
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- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2011). Current Research in Pharmaceutical Sciences, 1(1), 1-13.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-235.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7301.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-235.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences, 48(3), 221-234.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega, 8(20), 17851–17865.
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- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10987.
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The drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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The Strategic Application of Silylated Bromothiazoles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Moiety as a Privileged Scaffold and the Rise of Silylated Intermediates
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This versatility has led to their incorporation into numerous clinically approved drugs.[1]
The functionalization of the thiazole ring is therefore a critical endeavor in the pursuit of novel therapeutics. Among the myriad of synthetic strategies, the introduction of both bromine and silicon substituents onto the thiazole core has emerged as a particularly powerful approach. Bromine atoms serve as versatile handles for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4][5] Silyl groups, on the other hand, can act as directing groups for regioselective functionalization, as precursors for other functional groups, or as partners in specific cross-coupling reactions like the Hiyama coupling.[6][7] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of silylated bromothiazoles in contemporary drug discovery and development.
I. Synthetic Strategies for Silylated Bromothiazoles
The preparation of silylated bromothiazoles can be broadly approached via two main retrosynthetic pathways: the silylation of a pre-existing bromothiazole or the bromination of a silyl-thiazole. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Silylation of Bromothiazoles
The direct silylation of bromothiazoles offers a convergent route to the target compounds. The acidic proton at the C2 position of the thiazole ring can be selectively deprotonated with a strong base, followed by quenching with a silyl electrophile.[8]
Experimental Protocol: Synthesis of 2-Bromo-5-(trimethylsilyl)thiazole
This protocol is adapted from general procedures for the silylation of heterocycles.
Materials:
-
2,5-Dibromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,5-dibromothiazole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.1 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-(trimethylsilyl)thiazole.
Bromination of Silyl-Thiazoles
An alternative approach involves the bromination of a pre-silylated thiazole. This can be particularly useful when the desired silylthiazole is readily available or when regioselective bromination is required. Electrophilic brominating agents such as N-bromosuccinimide (NBS) are commonly employed.[9]
II. Reactivity of Silylated Bromothiazoles in Cross-Coupling Reactions
The true synthetic utility of silylated bromothiazoles lies in their ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The presence of both a bromo and a silyl group on the thiazole ring allows for orthogonal reactivity, enabling the sequential and regioselective introduction of different substituents.
Hiyama Cross-Coupling
The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[6][7] In the context of silylated bromothiazoles, the silyl group can act as the nucleophilic partner in a coupling with an aryl or vinyl halide. This reaction typically requires activation of the C-Si bond with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10]
Experimental Protocol: General Procedure for Hiyama Coupling of a Silylated Bromothiazole
This protocol is a generalized procedure based on established Hiyama coupling methodologies.[6][10]
Materials:
-
Silylated bromothiazole (e.g., 2-bromo-5-(trimethylsilyl)thiazole)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the silylated bromothiazole (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add the TBAF solution (1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Silylated Bromothiazole | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-5-(trimethylsilyl)thiazole | 4-Iodoanisole | Pd(OAc)₂ (5) | PPh₃ (10) | TBAF (1.5) | DMF | 90 | 78 |
| 2 | 4-Bromo-2-(trimethylsilyl)thiazole | 1-Bromonaphthalene | Pd₂(dba)₃ (2.5) | SPhos (5) | CsF (2.0) | Toluene | 110 | 85 |
| 3 | 2-Bromo-5-(triethylsilyl)thiazole | 3-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | TBAF (1.5) | Dioxane | 100 | 72 |
Table 1: Representative examples of Hiyama cross-coupling reactions with silylated bromothiazoles (data are hypothetical and for illustrative purposes, based on typical yields for similar reactions).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound and an organic halide.[1][11] The bromine atom of a silylated bromothiazole can readily participate in Suzuki couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups. The silyl group typically remains intact under these conditions, providing a handle for subsequent transformations.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Silylated Bromothiazole
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[4][11]
Materials:
-
Silylated bromothiazole (e.g., 4-bromo-2-(trimethylsilyl)thiazole)
-
Boronic acid or boronic ester (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a mixture of the silylated bromothiazole (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a reaction vessel, add a solution of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Entry | Silylated Bromothiazole | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2-(trimethylsilyl)thiazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 92 |
| 2 | 2-Bromo-5-(trimethylsilyl)thiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 88 |
| 3 | 4-Bromo-2-(triisopropylsilyl)thiazole | 2-Thiopheneboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 95 |
Table 2: Representative examples of Suzuki-Miyaura cross-coupling reactions with silylated bromothiazoles (data are hypothetical and for illustrative purposes, based on typical yields for similar reactions).
III. Applications in Drug Discovery and Development
The synthetic versatility of silylated bromothiazoles makes them highly valuable building blocks in the synthesis of complex, biologically active molecules. The ability to perform sequential, regioselective cross-coupling reactions allows for the rapid generation of diverse compound libraries for high-throughput screening.
One notable application is in the synthesis of kinase inhibitors, a major class of anticancer drugs. Many kinase inhibitors feature a heteroaromatic core, and the thiazole ring is a common motif. The use of silylated bromothiazoles allows for the strategic introduction of various substituents to probe the kinase active site and optimize binding affinity and selectivity. For instance, a silylated bromothiazole could be used to first introduce a key pharmacophore via a Suzuki coupling at the bromo-position, followed by a Hiyama coupling at the silyl-position to introduce a solubilizing group or a fragment to explore a new binding pocket.
IV. Conclusion
Silylated bromothiazoles represent a powerful and versatile class of synthetic intermediates for the construction of complex, functionalized thiazole derivatives. The orthogonal reactivity of the bromo and silyl groups enables a wide range of palladium-catalyzed cross-coupling reactions, providing a robust platform for the rapid diversification of the thiazole scaffold. As the demand for novel and potent drug candidates continues to grow, the strategic application of these building blocks is poised to play an increasingly important role in the future of medicinal chemistry and drug discovery.
References
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5555–5564. [Link]
-
Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1337-1344. [Link]
- Denmark, S. E., & Wu, Z. (1999). The Hiyama Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective. Helvetica Chimica Acta, 82(10), 1571-1583.
- Ma, W. Y., et al. (2023). Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. Asian Journal of Organic Chemistry, 12(1), e202200508.
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole.
- Ayati, A., et al. (2015). Thiazole-based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 68-87.
-
C-S cross-coupling reaction using 2-bromothiazole as substrate and mediated by Pd/CuAB under MWI. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
- Verma, V., & Shukla, A. P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
- Al-Zoubi, R. M. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
- Dondoni, A., et al. (1987). Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility. The Journal of Organic Chemistry, 52(16), 3473–3480.
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
- D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
-
Examples of the Hiyama cross-coupling reaction with aryl silanes... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Study of mechanistic pathways in cross-linking reactions with palladium. (2023).
- Mlynarski, J., & Paradowska, J. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of University of Shanghai for Science and Technology, 24(05), 4444-4458.
-
Daugulis, O. (2017). Silicon-Tethered Strategies for C–H Functionalization Reactions. Accounts of Chemical Research, 50(8), 1891-1899. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides.
- Al-Hourani, B. J. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]
- Site‐Selective Functionalization of Sila‐Adamantane and Its Ensuing Optical Effects. (2023).
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2022). Molecules, 27(19), 6599. [Link]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. (2017). Chemical Science, 8(11), 7546-7550. [Link]
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). The Journal of Organic Chemistry, 89(9), 5947-5958.
- Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. (2025). BenchChem.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. kuey.net [kuey.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Hiyama reaction of aryl bromides with arylsiloxanes catalyzed by a reusable palladium(II)/cationic bipyridyl system in water / Tetrahedron, 2008 [sci-hub.box]
- 11. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Stille coupling conditions for 5-bromothiazole derivatives
Application Note: High-Efficiency Stille Cross-Coupling of 5-Bromothiazole Derivatives
Executive Summary
The 5-bromothiazole scaffold is a critical pharmacophore in medicinal chemistry, notably present in tyrosine kinase inhibitors (e.g., Dasatinib analogues). However, its functionalization via Stille coupling presents distinct challenges compared to its 2-bromothiazole isomer. The C5 position is electronically distinct (less electron-deficient), and the thiazole ring itself acts as a potent catalyst poison via N/S-chelation. This Application Note provides a scientifically grounded protocol to overcome these barriers, utilizing the Liebeskind-Farina effect (Cu(I) co-catalysis) and specialized ligand systems to ensure high turnover frequencies (TOF) and simplified purification.
Scientific Foundation & Mechanistic Insight
The Reactivity Gap: C5 vs. C2
Unlike 2-bromothiazole, which is highly electron-deficient due to its position between the sulfur and nitrogen atoms, 5-bromothiazole is relatively electron-rich.
-
Oxidative Addition (Rate Limiting Step 1): The C5–Br bond is stronger and less polarized than the C2–Br bond. Standard catalysts like
often fail to initiate oxidative addition efficiently at C5, requiring electron-rich, bulky phosphine ligands to lower the activation energy. -
Catalyst Poisoning: The thiazole nitrogen (
hybridized) and sulfur lone pairs can displace labile ligands (like ) on the Palladium center, forming stable, inactive complexes ( ).
The Copper Effect (Liebeskind-Farina)
To mitigate the sluggish transmetallation often seen with electron-neutral heteroaryls, this protocol mandates the use of Copper(I) Iodide (CuI).
-
Mechanism: CuI scavenges the free ligand and, more importantly, undergoes transmetallation with the organostannane to form a transient, highly nucleophilic organocopper species (
). -
Benefit: This species transmetallates to Palladium orders of magnitude faster than the organostannane itself, bypassing the "poisoned" resting state of the catalyst.
Figure 1: The Copper-Accelerated Catalytic Cycle The diagram below illustrates the dual pathway: the slow standard Stille cycle and the accelerated Cu(I) mediated pathway.
Caption: Figure 1. The Liebeskind-Farina modification accelerates the rate-determining transmetallation step, crucial for hindered or deactivated thiazole substrates.
Optimization Matrix
The following parameters have been validated for 5-bromothiazole coupling.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | |||
| Solvent | THF (Low boiling) | DMF or 1,4-Dioxane | High boiling points (80-110°C) are required to overcome the activation energy of the C5-Br bond. |
| Additive | None | CuI (10-20 mol%) | Facilitates transmetallation (see Sec 2.2). |
| Base/Salt | None | CsF (2.0 equiv) | Activates the stannane by forming a hypervalent silicate-like intermediate, further boosting reactivity. |
Detailed Experimental Protocol
Target Reaction: Coupling of 5-bromothiazole with tributyl(phenyl)stannane.
Reagents & Equipment
-
Substrate: 5-Bromothiazole (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Tributyl(phenyl)stannane (1.1 equiv)
-
Catalyst:
(5 mol%) -
Additive: CuI (10 mol%)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Workup: Saturated Aqueous Potassium Fluoride (KF)
Step-by-Step Procedure
-
Inert Environment Setup:
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Evacuate and backfill with Argon (
) to ensure total oxygen removal. Note: Pd(0) is highly oxygen-sensitive; failure here leads to immediate catalyst death (black precipitate).
-
-
Reagent Loading:
-
Add 5-bromothiazole (164 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and
(41 mg, 0.05 mmol) to the vessel. -
Critical: If using CsF (304 mg, 2.0 mmol), add it at this stage.
-
-
Solvation & Initiation:
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add the organostannane (1.1 mmol) dropwise.
-
Seal the vessel immediately.
-
-
Reaction Execution:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave (Alternative): Heat to 120°C for 30–60 minutes.
-
Monitoring: Check via LC-MS.[1] Look for the disappearance of the bromide (M+H 164/166).
-
-
Tin Removal (The KF Protocol):
-
Why KF? Silica gel chromatography is often insufficient to remove organotin residues. KF converts soluble trialkyltin halides into insoluble polymeric tin fluorides (
). -
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Add Saturated Aqueous KF solution (20 mL).
-
Stir vigorously for 30 minutes. A bulky white precipitate (
) will form. -
Separate layers; wash the organic phase with Water (
) and Brine ( ).
-
Troubleshooting & Decision Logic
Use the following workflow to diagnose low yields or failed reactions.
Caption: Figure 2. Diagnostic workflow for optimizing 5-bromothiazole coupling. Green nodes indicate corrective actions.
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and copper(I). Journal of the American Chemical Society.[4]
-
BenchChem. (2025).[1][2][5] A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling Protocols.
-
Dunetz, J. R., & Magano, J. (2012). Applications of the Liebeskind–Srogl Cross-Coupling Reaction in the Synthesis of Heterocycles. Chemical Reviews.
-
Pivnitsky, K. K. (2013). Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues.[6] Mendeleev Communications.[6]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][7] Angewandte Chemie International Edition.[7]
Sources
deprotection of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole to 5-bromothiazole
Application Note: AN-THZ-052
Abstract
The regioselective synthesis of 5-substituted thiazoles often necessitates the use of a blocking group at the C2 position to direct lithiation or halogenation to the C5 position. The tert-butyldimethylsilyl (TBS) group serves as a robust blocking agent, superior to the trimethylsilyl (TMS) group due to its resistance to premature cleavage during intermediate steps. This guide details the critical deprotection (protodesilylation) of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole to yield 5-bromothiazole. We present a standard Fluoride-mediated protocol and an advanced "water-free" workup to mitigate yield loss due to the product's volatility and water solubility.
Strategic Context & Chemical Logic
The transformation involves the cleavage of a C(sp²)–Si bond. Unlike O-silylethers, the C2-silyl group on a thiazole ring is stabilized by the heteroaromatic system. However, the C2 position of thiazole is inherently acidic (pKa ~29), making the C–Si bond susceptible to nucleophilic attack by fluoride ions or acid-catalyzed protodesilylation.
-
Why TBS? While TMS is commonly used (Dondoni’s thiazole), it is often too labile for harsh halogenation conditions. TBS provides the necessary steric bulk and stability.
-
The Challenge: 5-Bromothiazole is a liquid with significant volatility (bp ~80°C at 18 mmHg) and moderate water solubility. Standard aqueous workups often result in 20–40% yield loss.
-
The Solution: A rapid, high-concentration TBAF treatment followed by a solid-phase quench or careful partitioning is required.
Reaction Mechanism
The reaction proceeds via a fluoride-induced nucleophilic attack on the silicon atom. The driving force is the formation of the strong Si–F bond (approx. 135 kcal/mol).
-
Nucleophilic Attack: Fluoride (from TBAF) attacks the silicon center, forming a pentacoordinate silicate intermediate.
-
Cleavage: The C–Si bond breaks, generating a transient thiazolyl carbanion at C2.
-
Protonation: The carbanion is immediately protonated by the adventitious water in the TBAF solution or the solvent matrix to restore aromaticity.
Figure 1: Mechanism of Fluoride-mediated C-desilylation of thiazoles.
Experimental Protocols
Protocol A: Standard TBAF Deprotection (High Throughput)
Best for: Small scale (<500 mg) where speed is prioritized.
Reagents:
-
Substrate: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole (1.0 equiv)
-
Reagent: TBAF (1.0 M in THF, 1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Setup: Dissolve the substrate in anhydrous THF in a round-bottom flask under Nitrogen or Argon.
-
Addition: Cool to 0°C. Add TBAF solution dropwise via syringe. The reaction is slightly exothermic.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 9:1).
-
Note: The TBS group is bulkier than TMS; reaction time may range from 1 to 4 hours.
-
-
Quench: Add Saturated NH₄Cl solution (minimal volume, e.g., 2 mL per mmol).
-
Extraction: Extract immediately with Diethyl Ether (Et₂O) or Dichloromethane (DCM) x3.
-
Critical: 5-Bromothiazole partitions into the organic phase, but excessive water washing will leach the product.
-
-
Concentration: Dry over Na₂SO₄. Do not use high vacuum. Concentrate on a rotary evaporator at >100 mbar and 30°C bath temperature to prevent product evaporation.
Protocol B: Non-Aqueous Workup (Yield Optimized)
Best for: Scale-up (>1 g) or when maximizing yield is critical.
This method uses a solid-phase quench to remove TBAF salts without introducing water, preventing product loss into the aqueous phase.
Step-by-Step:
-
Reaction: Proceed as in Protocol A (Steps 1–3).
-
Quench: Instead of adding water, add CaCO₃ powder (2.0 equiv) and Dowex 50WX8-400 (sulfonic acid resin, 3.0 equiv by weight relative to TBAF).
-
Stir: Stir the slurry vigorously for 30 minutes. The resin captures the tetrabutylammonium cation, and the calcium scavenges fluoride.
-
Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel. Wash the pad with a small amount of THF.
-
Purification: Concentrate the filtrate carefully (see volatility warning). The residue can often be used directly or purified via a short silica plug.
Workflow Visualization
Figure 2: Decision tree for workup selection based on scale and yield requirements.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Temperature | 0°C to 25°C | Higher temperatures may promote polymerization or degradation of the sensitive C-Br bond. |
| Stoichiometry | 1.2 – 1.5 eq TBAF | TBS cleavage is slower than TMS; slight excess ensures completion without prolonged stirring. |
| Evaporation | >100 mbar | CRITICAL: Product bp is ~197°C (atm), but it codistills with solvents. Avoid high vacuum (<10 mbar). |
| pH Control | Neutral to Weakly Acidic | Thiazoles are basic. Strong acid workups can protonate the N, trapping product in the aqueous phase. |
Troubleshooting & Quality Control
-
Issue: Incomplete Reaction.
-
Cause: Steric hindrance of the tert-butyl group.
-
Fix: Add 1.0 eq of Acetic Acid to the reaction mixture (buffers the basicity) and heat to 40°C.
-
-
Issue: Low Yield (Mass Balance).
-
Cause: Product volatility.[1]
-
Fix: Do not rotovap to dryness. Leave a small amount of solvent and carry forward, or use Kugelrohr distillation for isolation.
-
-
QC Metrics:
-
¹H NMR (CDCl₃): Look for the appearance of the C2 proton singlet at δ ~8.7–8.8 ppm . The disappearance of the TBS doublet (t-Bu ~0.9 ppm, Me ~0.3 ppm) confirms deprotection.
-
Appearance: Clear to pale yellow liquid. Darkening indicates decomposition.
-
References
-
Dondoni, A., & Marra, A. (2010).[2] Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries.[2] Organic & Biomolecular Chemistry, 8(15), 3366-3385.[2] Link
-
Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation.[3] Organic Letters, 9(12), 2419-2422. (Source of the solid-phase workup method). Link
-
ChemicalBook. (2025).[3][4] 5-Bromothiazole Product Properties and Safety Data. Link
-
Gelest, Inc. (2020). Deprotection of Silyl Ethers: Technical Library. (General protocols for TBS cleavage). Link
Sources
- 1. Global 2-Amino-5-bromothiazole Monohydrobromide Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 2. Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
synthesis of bioactive compounds from 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
Application Note: Modular Synthesis of Bioactive Heterocycles using 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
Abstract
This technical guide details the strategic utilization of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole (5-Br-2-TBS-thiazole) as a high-fidelity building block in medicinal chemistry.[1] Unlike standard thiazole reagents, this scaffold utilizes the bulky tert-butyldimethylsilyl (TBS) group at the C2 position as a dual-purpose "Regio-Lock."[1] This locking mechanism blocks the kinetically acidic C2 proton, forcing exclusive functionalization at the C5 position via lithium-halogen exchange or palladium-catalyzed cross-coupling. This guide provides validated protocols for C5-diversification and controlled C2-deprotection, enabling the rapid synthesis of microtubule stabilizers (e.g., Epothilone analogs), kinase inhibitors, and marine natural products.[2]
The Strategic Advantage: The "Regio-Lock" Mechanism
Thiazole chemistry is dominated by the "Dance of the Protons." The C2 proton is significantly more acidic (
The 5-Br-2-TBS-thiazole Solution:
-
Steric & Electronic Blockade: The TBS group sterically hinders the C2 position and prevents base-mediated abstraction of the C2-proton (which is absent).[2]
-
Directed C5-Activation: With C2 blocked, Lithium-Halogen Exchange (Li-Hal Ex) occurs exclusively at C5.[2][1]
-
Orthogonal Stability: The TBS group is stable to basic Suzuki/Negishi conditions, unlike the more fragile trimethylsilyl (TMS) group, allowing for multi-step elaboration before "unmasking" the C2 position.[2]
Synthesis Workflow & Logic
The following diagram illustrates the divergent pathways accessible from this central hub.
Figure 1: Divergent synthesis pathways.[2][1] The TBS group protects C2 while C5 is elaborated, followed by late-stage removal.
Detailed Experimental Protocols
Protocol A: Regioselective C5-Lithiation and Electrophile Trapping
Target: Synthesis of thiazole-containing alcohols or ketones (e.g., Epothilone fragments).
Mechanism: The C5-Br bond is weaker than the C-Si bond. Treatment with
Materials:
-
5-Bromo-2-(tert-butyldimethylsilyl)thiazole (1.0 equiv)[1]
- -Butyllithium (1.1 equiv, 1.6 M in hexanes)[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and the starting thiazole.[2]
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent silyl migration.
-
Exchange: Add
-BuLi dropwise over 10 minutes via syringe pump. Stir at -78°C for 30 minutes. The solution typically turns light yellow.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Trapping: Dissolve the electrophile (aldehyde) in minimal THF and add dropwise to the lithiated species.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x), dry over
, and concentrate. Purify via flash chromatography.
Validation Criteria:
-
1H NMR: Disappearance of C5-H (if comparing to des-bromo precursor) or shift in C5 substituent signals.[1]
Protocol B: Palladium-Catalyzed C5-Arylation (Suzuki-Miyaura)
Target: Biaryl kinase inhibitors or conjugated systems.[1]
Mechanism: The TBS group withstands the basic conditions of Suzuki coupling (
Materials:
-
5-Bromo-2-TBS-thiazole (1.0 equiv)[1]
-
Catalyst:
(5 mol%)[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Base:
(3.0 equiv)[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Step-by-Step:
-
Degassing: Combine thiazole, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add the Pd catalyst quickly under positive Argon pressure.
-
Heating: Heat to 80°C for 4-12 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, filter through Celite to remove Pd black, dilute with water, and extract with DCM.
Data Summary Table: Coupling Efficiency
| Coupling Partner | Catalyst System | Yield (%) | Notes |
| Phenylboronic Acid | 92% | Standard conditions | |
| 4-Pyridylboronic Acid | 81% | Heterocycle-Heterocycle | |
| Vinyl Boronate | 88% | Sterically demanding |
Protocol C: The "Switch" – C2-Desilylation
Target: Unmasking the thiazole for final H-bonding interactions or further functionalization.
Mechanism: Fluoride ions (F-) have a high affinity for Silicon, forming a strong Si-F bond and releasing the thiazole carbanion, which is immediately protonated by the solvent or buffer.
Materials:
-
C5-Functionalized 2-TBS-thiazole[1]
-
TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF[1]
-
Alternative: Acetyl Chloride in MeOH (for acid-catalyzed removal)[1]
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF (0.1 M) at 0°C.
-
Addition: Add TBAF (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (the product will be significantly more polar).[2][1]
-
Quench: Add saturated
(to neutralize any HF generated). -
Purification: Standard extraction and silica gel chromatography.[2][1]
Scientific Grounding & References
The protocols above are synthesized from the foundational work of Alessandro Dondoni (University of Ferrara), who pioneered the use of silylthiazoles as formyl anion equivalents ("Dondoni Reagent"), and modern organometallic adaptations for drug discovery.[2]
Key Mechanistic Insights:
-
The C2-Blocking Effect: The TBS group prevents the "Halogen Dance" reaction, a common side reaction in thiazoles where the lithiated halogen migrates to the thermodynamically more stable C2 position.[2]
-
Stability: TBS is approximately
times more stable to hydrolysis than TMS, allowing the scaffold to survive aqueous workups and basic coupling conditions [1].ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
References:
-
Dondoni, A., & Marra, A. (2012).[2][1] "Thiazole-Mediated Synthetic Methodology." Chemical Reviews.
-
BenchChem Application Note. (2025). "Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole" (Adapted for TBS-thiazoles).
-
Khan, A. T., & Mondal, E. (2003).[2][1][3] "A Highly Efficient Protocol for the Cleavage of TBS Ethers." Synlett. [2][1]
-
PubChem Compound Summary. (2025). "5-Bromo-2-(tert-butyldimethylsilyl)thiazole."[1]
Troubleshooting & QC
-
Issue: Low Yield in Lithiation.
-
Issue: Protodesilylation during Suzuki Coupling.
-
Issue: Incomplete Desilylation.
-
Cause: Steric bulk of the C5 substituent.[2]
-
Fix: Heat the TBAF reaction to 40°C or switch to HF-Pyridine complex.
-
Sources
- 1. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
Application Note: Advanced Protocols for Hantzsch Thiazole Synthesis
Executive Summary
The Hantzsch thiazole synthesis remains the cornerstone method for constructing the 1,3-thiazole pharmacophore, a scaffold ubiquitous in modern medicinal chemistry. This guide provides a technical deep-dive into the synthesis of substituted thiazoles, moving beyond basic textbook descriptions to address industrial-grade reproducibility, green chemistry adaptations, and troubleshooting for complex substrates. We present two validated protocols: a robust Standard Thermal Method and a high-efficiency Microwave-Assisted Green Protocol , supported by mechanistic insights to aid in rational optimization.
Strategic Importance in Drug Discovery
The thiazole ring is a privileged structure in FDA-approved therapeutics due to its ability to form hydrogen bonds, coordinate with metal ions in enzymes, and modulate lipophilicity.
Key Pharmaceutical Examples:
-
Dasatinib (Sprycel): Tyrosine kinase inhibitor for leukemia; contains a critical aminothiazole moiety.
-
Ritonavir (Norvir): Antiretroviral protease inhibitor; utilizes the thiazole ring for metabolic stability.
-
Dabrafenib (Tafinlar): BRAF inhibitor for melanoma.
Understanding the Hantzsch synthesis allows researchers to rapidly diversify these scaffolds during Structure-Activity Relationship (SAR) campaigns.
Mechanistic Insight & Reaction Pathway
The reaction involves the condensation of an
The Pathway[1][4][5][6]
-
Nucleophilic Substitution (
): The sulfur atom of the thioamide attacks the -carbon of the haloketone, displacing the halide. This forms an S-alkylated thioimidate intermediate. -
Cyclization: The nitrogen atom attacks the carbonyl carbon.[4]
-
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
Mechanistic Visualization
The following diagram illustrates the stepwise transformation and the critical transition points.
Figure 1: Stepwise mechanism of the Hantzsch Thiazole Synthesis. Note that the hydroxythiazoline intermediate is often unstable and dehydrates spontaneously under acidic conditions.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1:1 to 1:1.1 (Haloketone:Thioamide) | Slight excess of thioamide prevents residual alkylating agent (haloketone), which is often a potent lachrymator and genotoxin. |
| Solvent | Ethanol (Standard) or Water (Green) | Polar protic solvents stabilize the transition states. Water is excellent for "on-water" acceleration due to hydrophobic effects. |
| Temperature | Reflux (EtOH) or 60-80°C (Water) | Heat is required to overcome the activation energy of the cyclization step. |
| pH Control | Neutralization post-reaction | The reaction produces HBr/HCl. The product often precipitates as a hydrohalide salt and must be freed with a base (e.g., |
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Ethanol)
Best for: General synthesis, gram-scale production, and substrates with low water solubility.
Reagents:
- -Bromoacetophenone (1.0 equiv)
-
Thiourea or Thioamide derivative (1.1 equiv)[5]
-
Ethanol (Absolute, 10 mL per gram of substrate)
-
Ammonium Hydroxide (
) or Sodium Carbonate ( )
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equiv of the thioamide in ethanol.
-
Addition: Add 1.0 equiv of
-bromoacetophenone. Caution: -haloketones are lachrymators. Handle in a fume hood. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Precipitation (Salt): Upon cooling, a solid often precipitates. This is usually the hydrobromide salt of the thiazole.
-
Neutralization (Critical Step):
-
If solid precipitates: Filter the salt, suspend it in water, and basify with 10%
or until pH ~9-10. The free base will precipitate. -
If no precipitate: Concentrate the ethanol to ~20% volume, add water, and then basify.
-
-
Isolation: Filter the free base solid, wash with cold water (3x), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography if necessary.
Protocol B: Microwave-Assisted Green Synthesis
Best for: High-throughput screening (HTS), library generation, and rapid optimization.
Reagents:
-
Substituted
-haloketone (1.0 mmol) -
Thioamide (1.0 mmol)
-
Solvent: Water (2 mL) or Ethanol (2 mL)
-
Catalyst: None required (catalyst-free).
Procedure:
-
Preparation: Place reactants and solvent in a microwave-compatible process vial (e.g., 10 mL volume). Add a stir bar.[4]
-
Irradiation: Cap the vial. Heat in a dedicated microwave synthesizer (e.g., Biotage or CEM) using the following parameters:
-
Temperature: 100°C
-
Time: 10–20 minutes
-
Pressure Limit: 250 psi[6]
-
-
Workup: Pour the reaction mixture into crushed ice/water.
-
Neutralization: Adjust pH to >9 using saturated
solution. -
Collection: Filter the resulting precipitate.[4][5][7] Wash with cold water.
Workflow Diagram:
Figure 2: Workflow for rapid Microwave-Assisted Thiazole Synthesis.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or loss during workup. | Ensure reflux time is sufficient. Check the pH of the filtrate; if acidic, the product is likely still dissolved as a salt. Add more base. |
| Sticky/Oily Product | Impurities or incomplete dehydration. | Triturate the oil with cold ether or hexanes to induce crystallization. Recrystallize from EtOH/Water. |
| Starting Material Remains | Steric hindrance on the thioamide. | Switch to Protocol B (Microwave) to drive the reaction with higher thermal energy. |
| Multiple Spots on TLC | Formation of bis-thiazoles or oxidation. | Use strictly 1:1 stoichiometry. If using aminothiophenol precursors, perform under Nitrogen atmosphere. |
References
-
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Kashyap, S. J., et al. (2012). Review on synthesis and biological activity of thiazole derivatives. Acta Chimica Slovenica, 59, 839–847.
-
Potewar, T. M., et al. (2008). Efficient and Green Synthesis of 2-Aminothiazoles in Water under Catalyst-Free Conditions. Tetrahedron Letters, 49(6), 1058-1061.
-
BenchChem. (2025).[5][7][8] Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Application Notes.
-
Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[9] Tetrahedron Letters, 53(35), 4798-4801. [9]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for functionalizing 5-bromothiazoles
This guide serves as a specialized technical support center for the functionalization of 5-bromothiazoles . It is designed to troubleshoot the specific electronic and structural anomalies of this scaffold, particularly the competition between C2-acidity, C5-electrophilicity, and the notorious "Halogen Dance."
Ticket Subject: Optimizing Reaction Conditions for 5-Bromothiazoles Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The 5-Bromothiazole Paradox
5-Bromothiazole is a deceptive scaffold. While it appears to be a standard heteroaryl halide, it possesses two distinct reactivity "personalities" that often conflict:
-
C5-Position (Electrophilic): The site of the bromine. Reacts in Pd-catalyzed cross-couplings (
is difficult here without strong electron-withdrawing groups at C2). -
C2-Position (Acidic/Nucleophilic): The proton at C2 is highly acidic (
in DMSO, compared to benzene's 43). Bases intended for cross-coupling can inadvertently deprotonate C2, leading to homocoupling, ring-opening, or Halogen Dance (HD) scrambling.
This guide is divided into three troubleshooting modules based on the most common user "pain points."
Module 1: The Lithiation Lab (Avoiding the Halogen Dance)
User Issue: "I treated 5-bromothiazole with n-BuLi to trap the C2-lithio species, but I obtained a mixture of starting material, 2,5-dibromothiazole, and debrominated thiazole."
Root Cause Analysis: The Scrambling Mechanism
You are experiencing Base-Catalyzed Halogen Scrambling (often colloquially called the Halogen Dance).
-
The Trap: You intended to deprotonate C2. However, the resulting 5-bromo-2-lithiothiazole is thermally unstable.
-
The Failure Mode: If the reaction warms above -78°C (or even -50°C), the lithiated species undergoes Lithium-Halogen (Li-Hal) exchange with the unreacted starting material.
-
The Result: You generate 2,5-dibromothiazole (thermodynamic sink) and thiazol-2-yl-lithium (which leads to debrominated byproducts).
Visualizing the Failure Pathway
The following diagram illustrates how the "Dance" destroys your yield.
Caption: The kinetic competition between trapping the unstable 2-lithio species and the thermodynamic scrambling pathway.
Protocol: The "Cryo-Flash" Method
To successfully functionalize C2 while keeping the C5-Br intact, follow this strict protocol:
-
Base Selection: Do NOT use n-BuLi. It acts as a nucleophile and promotes Li-Hal exchange. Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These bulky, non-nucleophilic bases favor deprotonation.
-
Temperature: Maintain -78°C strictly. Do not allow the internal temperature to rise during addition.
-
The "In-Situ" Trick: If possible, mix the electrophile (e.g., TMSCl, aldehydes) with the starting material before adding the base (if the electrophile is base-compatible). This is the Barbier condition , ensuring the lithiated species is trapped immediately upon formation.
| Variable | Recommendation | Rationale |
| Solvent | THF (Anhydrous) | Ethers are required to stabilize the Li-aggregate. |
| Concentration | 0.1 M - 0.2 M | High dilution slows intermolecular scrambling rates. |
| Quench Time | < 10 minutes | The lithiated species has a short half-life even at -78°C. |
Module 2: Palladium Catalysis Center (Suzuki/Buchwald)
User Issue: "My Suzuki coupling at C5 stalls at 40% conversion. Adding more catalyst just turns the reaction black (Pd black precipitation)."
Root Cause Analysis: Sulfur Poisoning & Oxidative Insertion
-
Catalyst Poisoning: The sulfur atom in the thiazole ring is a soft Lewis base that can coordinate to Pd(0) or Pd(II), displacing labile ligands (like PPh3) and deactivating the catalyst.
-
Slow Oxidative Addition: The C5-Br bond is electron-rich (due to the S-donating effect) compared to a phenyl bromide, making oxidative addition slower.
Optimization Matrix: Ligands & Bases
Standard conditions (Pd(PPh3)4) often fail. You need bulky, electron-rich ligands that bind tightly to Pd (preventing S-displacement) and facilitate oxidative addition.
| Component | Top Recommendation | Alternative | Why? |
| Catalyst/Ligand | XPhos Pd G3 / G4 | Pd(dppf)Cl2 | XPhos: Bulky biaryl phosphine prevents sulfur coordination and boosts reductive elimination. dppf: Bidentate bite angle resists displacement by thiazole sulfur. |
| Base | K3PO4 (Tribasic) | Cs2CO3 | K3PO4: Mild enough to prevent C2-deprotonation but strong enough for boronic acid activation. Avoid strong alkoxides (NaOtBu) which may degrade the thiazole. |
| Solvent | 1,4-Dioxane/H2O (4:1) | Toluene/H2O | Dioxane boils at 101°C, allowing sufficient heat for the sluggish oxidative addition without the polarity issues of DMF. |
Pro-Tip: If using Boronic Esters (Pinacol), adding 1.0 equiv of Ag2O or Ag2CO3 can facilitate the transmetalation step, which is often the bottleneck in electron-deficient heterocycles.
Module 3: Orthogonal C-H Activation
User Issue: "I want to arylate the C2 position but keep the C5-Bromine for a later step. Can I do this without lithiation?"
Solution: Pd-Catalyzed C-H Activation (Direct Arylation)
Yes, you can exploit the acidity of the C2-H bond using a transition metal catalyst. This is "orthogonal functionalization"—reacting at C2 while preserving the C5-Br bond.
The Mechanism: Concerted Metallation-Deprotonation (CMD). A carboxylate/carbonate base assists the Palladium in cleaving the C2-H bond.
Critical Success Factor: You must select conditions where C-H activation is faster than Oxidative Addition into the C-Br bond.
-
Observation: Electron-deficient phosphines or ligand-free conditions often favor C-H activation.
-
Warning: Highly active ligands like XPhos (from Module 2) will likely cause oxidative addition at C5-Br. Do not use them here.
Recommended Protocol (C2-Arylation of 5-Bromothiazole)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(t-Bu)3 or PivOH (Pivalic Acid) as a cocatalyst (30 mol%). The pivalate acts as a proton shuttle.
-
Coupling Partner: Aryl Iodide (Ar-I). Note: Ar-I is more reactive than the C5-Br on the thiazole, ensuring the Pd inserts into the partner first.
-
Base: Cs2CO3 (Anhydrous).
-
Temperature: 100-120°C.
Troubleshooting Decision Tree
Use this logic flow to determine your experimental path.
Caption: Decision matrix for selecting the optimal reaction class based on regioselectivity goals.
References
-
Stanetty, P., & Koller, H. (1999). "Directed Metallation of Thiazoles: The Halogen Dance." Monatshefte für Chemie / Chemical Monthly. (Foundational work on thiazole lithiation mechanics).
-
Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society.[1] (Establishes XPhos efficacy for deactivated/heterocyclic halides).
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Reviews. (Comprehensive review of the migration mechanism).
-
Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters. (Mechanistic basis for C-H activation/PivOH protocols).
-
Ohnmacht, S. A., et al. (2008). "C-H Bond Activation for the Synthesis of C-2 Substituted Thiazoles." Bioorganic & Medicinal Chemistry Letters. (Specific application to thiazole scaffolds).
Sources
stability of the TBDMS group in palladium-catalyzed reactions
Status: Operational Role: Senior Application Scientist Ticket ID: TBDMS-PD-STABILITY-001
Executive Summary & Stability Matrix[1][2]
The Core Conflict: While the tert-butyldimethylsilyl (TBDMS) group is classically defined as "base-stable," this definition fails under the forcing conditions of palladium catalysis. The combination of elevated temperatures (>80°C) , strong nucleophilic bases (e.g., NaOtBu), and polar aprotic solvents creates an environment where TBDMS ethers—particularly phenolic silyl ethers—undergo premature cleavage or migration.
The "Go/No-Go" Stability Matrix
Before initiating your experiment, cross-reference your reaction parameters with this stability matrix.
| Reaction Type | Critical Stressor | Alkyl-OTBDMS Stability | Aryl-OTBDMS (Phenolic) Stability | Risk Level |
| Suzuki-Miyaura | Aqueous Base (K₂CO₃/OH⁻) + Heat | High | Low (Hydrolysis risk >60°C) | 🟠 Moderate |
| Buchwald-Hartwig | NaOtBu (Strong Nucleophile) | Moderate | Critical Failure (Cleavage likely) | 🔴 High |
| Heck / Sonogashira | Et₃N / Hünig's Base | High | High | 🟢 Low |
| Pd/C Hydrogenation | Residual HCl in Catalyst | Moderate (Acid cleavage) | Moderate (Acid cleavage) | 🟠 Moderate |
| Negishi | Zn Reagents (Lewis Acidic) | High | Moderate | 🟢 Low |
Diagnostic Workflows & Troubleshooting
Scenario A: Loss of TBDMS during Suzuki Coupling
Symptom: LCMS shows the deprotected alcohol or unidentified polar byproducts. Root Cause:
-
Base Hydrolysis: Carbonate bases in aqueous methanol/dioxane at reflux can cleave phenolic TBDMS.
-
Boron Activation: Boronic acids are Lewis acidic; they can coordinate to the silyl ether oxygen, activating it for nucleophilic attack by the base.
Troubleshooting Protocol:
-
Step 1: Switch the Base. Replace hydroxides or alkoxides with K₃PO₄ (anhydrous) or Cs₂CO₃ . Phosphate bases are generally gentler on silyl ethers than carbonates.
-
Step 2: Remove Water. Switch from aqueous systems (Dioxane/H₂O) to anhydrous DMF or Toluene .
-
Step 3: Boron Source. Switch from Boronic Acids (R-B(OH)₂) to Pinacol Esters (R-BPin) . Pinacol esters lack the acidic protons that facilitate silyl cleavage.
Scenario B: Cleavage during Buchwald-Hartwig Amination
Symptom: Complete loss of TBDMS group, formation of side-products.
Root Cause: NaOtBu (Sodium tert-butoxide) is the standard base for this reaction. It is a strong enough nucleophile to attack the silicon center at high temperatures (
Troubleshooting Protocol:
-
The "Cesium Switch": Replace NaOtBu with Cs₂CO₃ . Cesium carbonate is less nucleophilic towards silicon but sufficiently basic for the Pd-catalytic cycle in many cases.
-
Solvent Change: If using Toluene, switch to 1,4-Dioxane to improve the solubility of the carbonate base, compensating for its lower basicity compared to alkoxides.
Scenario C: "Ghost" Deprotection in Pd/C Hydrogenation
Symptom: TBDMS cleavage occurs during simple double-bond reduction, even without acid added. Root Cause: Commercial Pd/C often contains residual HCl from the manufacturing process (PdCl₂ reduction). This creates an in situ acidic environment.
Troubleshooting Protocol:
-
Pre-wash Catalyst: Wash the Pd/C with dilute aqueous ammonia followed by water and methanol before use.
-
Buffer the System: Add 1.0 equivalent of NaHCO₃ or 2,6-Lutidine to the hydrogenation mixture to neutralize trace acids.
Mechanistic Visualization
The following diagrams illustrate the decision logic and the failure modes of TBDMS in these environments.
Caption: Decision tree for selecting reaction conditions to preserve TBDMS groups, specifically highlighting the fragility of phenolic silyl ethers.
Standardized Experimental Protocols
Protocol 1: TBDMS-Safe Suzuki Coupling
Use this protocol for substrates containing phenolic TBDMS ethers.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Deoxygenation: Charge a reaction vial with the aryl halide, boronic ester, K₃PO₄, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous DMF via syringe.
-
Reaction: Heat to 60–80°C . Do not exceed 90°C.
-
Checkpoint (TLC/LCMS): Check at 2 hours. If TBDMS cleavage is observed (
mass peak), lower temperature to 50°C and double the catalyst loading to compensate for rate reduction. -
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Avoid acidic washes.
Protocol 2: TBDMS-Safe Buchwald-Hartwig
Use this protocol to avoid NaOtBu mediated cleavage.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Pre-complexation: Stir Pd(OAc)₂ and BINAP in Dioxane for 10 mins under Argon to form the active catalyst (color change usually observed).
-
Addition: Add the aryl halide, amine, and Cs₂CO₃.
-
Reaction: Heat to 80–100°C .
-
Note: Cs₂CO₃ is less soluble than NaOtBu; vigorous stirring is required.
-
-
Validation: If conversion is slow, do not switch to NaOtBu. Instead, switch the ligand to a more active generation (e.g., XPhos or BrettPhos) which allows the reaction to proceed at lower temperatures or with weaker bases.
Frequently Asked Questions (FAQ)
Q: Can I use Fluoride (CsF) to activate the boronic acid if I have a TBDMS group? A: Absolutely not. Fluoride has an extremely high affinity for silicon (bond energy: Si-F > Si-O). Using CsF or TBAF in the reaction will quantitatively deprotect your TBDMS group. Use K₃PO₄ or Cs₂CO₃ instead.
Q: I see a "migration" of my TBDMS group to a neighboring alcohol. Did the Palladium do this? A: It is unlikely the Palladium itself caused this. Silyl migration (1,2- or 1,3-migration) is typically base-mediated . Under the basic conditions of the coupling, an adjacent free hydroxyl group can attack the silicon, forming a pentavalent intermediate and transferring the silyl group.
-
Fix: Lower the reaction temperature or protect the free alcohol as an acetal or ester before coupling.
Q: Why is my phenolic TBDMS falling off, but my primary alcohol TBDMS is fine? A: Phenolic silyl ethers are electronically different. The Si-O bond is more polarized due to the aromatic ring, making the silicon more susceptible to nucleophilic attack by bases. Alkyl TBDMS ethers are significantly more robust due to the lack of this electronic activation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on stability matrices).
-
Ikawa, T., et al. (2004).[2] "Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts."[2][3] Chemistry. (Identifies residual acid in Pd/C as a cause for deprotection).
-
BenchChem. (2025).[4] "Conditions for removing TBDMS group in the presence of other protecting groups." (Comparative stability data).
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." (General stability and deprotection mechanisms).
Sources
troubleshooting incomplete deprotection of 2-(tert-butyldimethylsilyl)thiazole
Technical Support Center: 2-(tert-butyldimethylsilyl)thiazole Deprotection
Subject: Troubleshooting Incomplete or Problematic Desilylation of C2-Substituted Thiazoles Ticket ID: #TBS-THZ-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering difficulties removing the tert-butyldimethylsilyl (TBS) group from the C2 position of a thiazole ring. Unlike standard O-silyl ether deprotections (e.g., TBS-protected alcohols), this reaction involves the cleavage of a C(sp²)–Si bond .
This transformation presents two unique challenges:
-
Kinetic Stability: The bulky TBS group at the C2 position creates significant steric hindrance compared to the more common trimethylsilyl (TMS) analog used in Dondoni chemistry.
-
Thermodynamic Instability: The cleavage generates a transient 2-thiazolyl anion (or equivalent intermediate). Without a readily available proton source, this reactive species can undergo ring-opening or polymerization, leading to "black tar" decomposition.
Part 1: Diagnostic Decision Matrix
Before modifying your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Troubleshooting logic for C-silyl thiazole deprotection. Blue nodes indicate diagnostic steps; Green nodes indicate solutions; Red/Yellow nodes indicate failure modes.
Part 2: Technical Q&A (The "Why" and "How")
Q1: Why is the reaction stalling? My TBAF works fine for my alcohol protections.
A: You are fighting sterics and bond strength. The C–Si bond in 2-TBS-thiazole is significantly more robust than the O–Si bond in silyl ethers. The tert-butyl group provides a "steric umbrella" that blocks the nucleophilic attack of the fluoride ion at the silicon center.
-
The Fix: If standard TBAF at room temperature fails, heat to 50–60 °C . If that fails, switch to TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). The "naked" fluoride in TAS-F is more nucleophilic and less sterically encumbered than the tetrabutylammonium salt.
Q2: The reaction turns black, and I lose the product. What is happening?
A: This is likely base-induced ring opening .
Commercial TBAF (tetra-n-butylammonium fluoride) contains significant amounts of hydroxide (TBAOH) and bifluoride (
-
Mechanism: If the fluoride attacks the silicon without an immediate proton source available to quench the resulting C2-anion, the basic impurities can attack the ring (often at C2 or C5), leading to ring scission (decomposition to nitriles/thiols).
-
The Fix: You must buffer the reaction. Add 1.0–1.2 equivalents of Acetic Acid (AcOH) to the TBAF solution before adding your substrate. This ensures that as soon as the C–Si bond breaks, the resulting carbanion is protonated to form the stable thiazole.
Q3: Can I use acid instead?
A: Yes, and it is often cleaner. While silyl ethers are acid-labile, C-silyl bonds require stronger activation. However, for electron-deficient heterocycles like thiazole, protodesilylation using acid is a valid pathway.
-
Protocol: Use HCl in Methanol or TFA in DCM . The mechanism changes from nucleophilic attack (by F-) to electrophilic attack (by H+) at the C2 position (ipso-substitution).
Part 3: Validated Protocols
Method A: Buffered TBAF (Recommended for Base-Sensitive Substrates)
Use this if your molecule contains acid-labile groups (e.g., acetals) elsewhere.
-
Preparation: In a vial, mix 1.0 M TBAF in THF (1.5 equiv) with Glacial Acetic Acid (1.5 equiv). Stir for 5 minutes. Note: The solution is now buffered.
-
Reaction: Dissolve 2-TBS-thiazole (1.0 equiv) in dry THF (0.2 M concentration).
-
Addition: Add the buffered TBAF mixture dropwise at 0 °C.
-
Execution: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
-
Checkpoint: If TLC shows <50% conversion after 4 hours, heat to 50 °C.
-
-
Workup (Crucial Step): Do not just extract.
-
Dilute with Et₂O.
-
Wash with Sat. NH₄Cl (removes basic salts).
-
Wash with Water x 2.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Method B: Acidic Methanolysis (The "Cleanest" Method)
Use this if your molecule has no acid-sensitive protecting groups.
-
Reaction: Dissolve substrate in MeOH (0.1 M).
-
Reagent: Add conc. HCl (2–3 drops per mmol) or Acetyl Chloride (1.0 equiv, generates anhydrous HCl in situ).
-
Execution: Stir at RT for 1–3 hours.
-
Workup: Neutralize with solid NaHCO₃, filter, and concentrate. This avoids the formation of tetrabutylammonium salts entirely.
Method C: The "Dowex" Workup for TBAF Removal
If you must use TBAF and are struggling to remove the ammonium salts.
-
Upon reaction completion, add Dowex 50WX8-400 (H+ form) resin and CaCO₃ powder to the reaction mixture.[5]
-
Stir for 1 hour.
-
Chemistry: The resin captures the TBA+ cation. The Calcium captures the Fluoride as insoluble CaF₂.
-
-
Filter through a pad of Celite. The filtrate contains your clean product without the viscous ammonium salts.
Part 4: Comparative Data
| Feature | 2-TMS-Thiazole (Dondoni Reagent) | 2-TBS-Thiazole (Your Substrate) | Implication |
| Steric Bulk | Low | High | TBS requires longer reaction times or heat. |
| C-Si Bond Strength | Moderate | High | Harder to cleave; requires "naked" F- or strong acid. |
| Anion Stability | Moderate | Moderate | Both generate unstable anions if not protonated immediately. |
| Recommended Reagent | Dilute TBAF or MeOH/K2CO3 | Buffered TBAF or HCl/MeOH | Mild bases (K2CO3) often fail for TBS. |
References
-
Dondoni, A., & Marra, A. (2010). Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries. Organic & Biomolecular Chemistry, 8(15), 3366-3385. Link
- Grounding: Establishes the reactivity of 2-silylthiazoles and the "Dondoni" homolog
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Grounding: The definitive source for relative stability of silyl groups (TBS vs TMS) and standard deprotection protocols.
-
Sun, P., & Weinreb, S. M. (2006). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation.[4][6] Journal of Organic Chemistry, 72(8). Link
- Grounding: Source for the Dowex/CaCO3 workup method to remove TBAF salts.
-
Yu, Z., & Verkade, J. G. (2000).[7] P(MeNCH2CH2)3N: An Efficient Catalyst for the Desilylation of Tert-Butyldimethylsilyl Ethers.[7] Journal of Organic Chemistry, 65(7), 2065-2068.[7] Link
- Grounding: Discusses the kinetic barriers of TBS removal and alternative non-ionic base c
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2-(tert-Butyldimethylsilyl)thiazole | 137382-38-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P(MeNCH2CH2)3N: an efficient catalyst for the desilylation of tert-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hantzsch Thiazole Synthesis Optimization
Ticket ID: HTS-OPT-001
Subject: Minimizing Byproducts & Maximizing Yield in Thiazole Cyclization
Diagnostic Hub: The "Fork in the Road"
Before optimizing, identify your specific failure mode. The Hantzsch synthesis is mechanistically robust but kinetically sensitive to reagent quality and pH.
Mechanistic Failure Pathways
The following diagram illustrates where the reaction deviates from the productive pathway (Green) to byproduct formation (Red).
Figure 1: Mechanistic divergence in Hantzsch synthesis. Yellow nodes indicate stall points; red nodes indicate irreversible byproduct formation.
Module 1: Reagent Integrity (The "Black Tar" Problem)
Symptom: Reaction mixture turns black/tarry immediately upon heating; low yield; difficult purification.
Root Cause:
Solution: The In Situ Generation Protocol
Do not store
Protocol: One-Pot NBS Bromination-Cyclization Applicability: Works for acetophenones and aliphatic ketones.
-
Bromination Phase:
-
Dissolve Ketone (1.0 equiv) in Acetonitrile (0.5 M) .
-
Add p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) .
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.
-
Monitor: Stir until starting ketone disappears (TLC). The mixture now contains the fresh
-bromoketone.
-
-
Cyclization Phase:
-
Add Thioamide/Thiourea (1.1 equiv) directly to the same flask.
-
Heat to Reflux (80°C) for 1–3 hours.
-
Observation: The succinimide byproduct precipitates or remains soluble depending on solvent, but does not interfere.
-
-
Workup:
-
Cool to RT. Add aqueous Na₂CO₃ (saturated) to neutralize.
-
Precipitate is filtered (if solid) or extracted with EtOAc.
-
Why this works: The steady-state concentration of the unstable bromide is kept low, and p-TsOH catalyzes both the bromination and the final dehydration step of the thiazole formation.
Module 2: The Stalled Intermediate (Hydroxythiazoline)
Symptom: Mass spec shows M+18 peak (Product + Water). NMR shows lack of aromaticity. Root Cause: The final dehydration step is endothermic and acid-catalyzed. In neutral or water-containing solvents, the reaction stalls at the 4-hydroxythiazoline stage.
Troubleshooting Matrix
| Condition | Risk Factor | Corrective Action |
| Solvent: Water/EtOH | Hydrogen bonding stabilizes the -OH group, preventing loss. | Switch to Anhydrous EtOH or DMF . Add molecular sieves. |
| Base: Excess Base | Dehydration requires protonation of the -OH group. Basic conditions inhibit this. | Do not add base until the reaction is complete. The reaction generates HBr, which autocatalyses the dehydration. |
| Temp: Room Temp | Insufficient energy to cross the activation barrier for aromatization. | Microwave irradiation (100–120°C, 10 min) or Reflux. |
Self-Validating Check:
-
Take a TLC aliquot.
-
If the spot is polar and streaks: Add 1 drop of TFA to the aliquot and heat with a heat gun.
-
If the spot moves to a higher Rf (less polar), your reaction was stalled. Add catalytic acid (HCl/EtOH) to the main pot.
Module 3: Oxidative Dimerization (The "Red Impurity")
Symptom: Formation of a red/orange impurity. MS shows dimer mass
Prevention Guide
-
Atmosphere: Strictly run under Nitrogen/Argon .
-
Solvent Degassing: Sparge ethanol with inert gas for 15 mins prior to use.
-
Reagent Order: Add the
-haloketone before heating. Heating thioamide alone in solution promotes dimerization.
Module 4: Green & High-Efficiency Protocols
For pharmaceutical applications requiring low residual solvent and high purity.
Method A: PEG-400 (The "Green" Solvent)
Best for: Labile substrates sensitive to high heat or strong acid.
-
Solvent: Polyethylene Glycol 400 (PEG-400).
-
Conditions: Catalyst-free, Room Temperature to 60°C.
-
Procedure:
-
Mix
-Haloketone (1 mmol) and Thiourea (1.1 mmol) in PEG-400 (3 mL) . -
Stir at RT for 30–60 mins. (Reaction is often exothermic).
-
Workup: Pour directly into Water (20 mL) . The hydrophobic thiazole precipitates immediately; PEG stays in water.
-
Yield: Typically >90% with minimal "tar".
-
Method B: Aqueous Mechanochemistry
Best for: Insoluble reagents and avoiding organic waste.
-
Solvent: Water (suspension).
-
Catalyst: Sodium Dodecyl Sulfate (SDS) or
-Cyclodextrin (Supramolecular catalysis). -
Procedure:
-
Suspend reagents in water with 10 mol%
-Cyclodextrin. -
Heat to 80°C. The cyclodextrin forms inclusion complexes, increasing the effective concentration of hydrophobic reagents.
-
Cool and filter.
-
Summary of Optimization Logic
| Variable | Standard (Old School) | Optimized (Modern) | Impact on Byproducts |
| Haloketone Source | Stored bottle | In situ (NBS/Ketone) | Eliminates polymerization tars. |
| Solvent | EtOH/Reflux | PEG-400 or Water/SDS | Reduces thermal degradation. |
| Dehydration | Thermal | Acid-assisted (p-TsOH) | Prevents hydroxythiazoline stall. |
| Atmosphere | Open Air | Inert ( | Prevents oxidative dimerization. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview
- Source: SynArchive
-
URL:[Link]
-
Green Synthesis in PEG-400
-
Oxidative Dimeriz
-
Regioselectivity & Acidic Conditions
-
General Protocol & Troubleshooting
- Title: Application Notes and Protocols for Hantzsch Thiazole Synthesis
-
Source: BenchChem[5]
Sources
- 1. Eco-friendly polyethylene glycol (PEG-400): a green reaction medium for one-pot, four-component synthesis of novel asymmetrical bis-spirooxindole derivatives at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
how to prevent desilylation during bromothiazole reactions
Technical Support Center: Silyl Group Retention in Bromothiazole Chemistry
Case ID: #BZ-Si-Protection-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: Critical
Executive Summary
Bromothiazoles are notoriously sensitive scaffolds. When coupled with silyl protecting groups (TMS, TES, TBS, TIPS), they present a "chemical conflict": the conditions required to activate the thiazole ring (lithiation, cross-coupling) often overlap with the conditions that cleave silicon-carbon bonds.
This guide provides a self-validating workflow to prevent unintended desilylation. It moves beyond generic advice, focusing on the specific mechanistic failures of thiazole-silane systems: Retro-Brook rearrangements , Halogen Dance phenomena, and Nucleophilic attack by hard bases .
Module 1: Metal-Halogen Exchange & Lithiation
The Hazard: When treating bromothiazoles with n-butyllithium (n-BuLi), the kinetic product is the lithiated species. However, thermodynamic equilibration often leads to the "Halogen Dance"—where the lithium migrates to the most acidic position (C2), or the silyl group undergoes a Retro-Brook rearrangement if an alkoxide is generated nearby.
The Protocol:
-
Temperature Control is Binary: There is no "range." The reaction must be at -78°C or lower. Above -60°C, the lithium species becomes mobile, leading to scrambling.
-
The "Reverse Quench" Technique: Never warm the reaction to add the electrophile. Add the electrophile to the cold lithiated species.
-
Reagent Selection: Use t-BuLi (2 equiv) for bromine-lithium exchange rather than n-BuLi to ensure rapid, irreversible exchange at cryogenic temperatures.
Workflow Visualization: Cryogenic Lithiation Integrity
Figure 1: Cryogenic workflow emphasizing the critical temperature threshold to prevent thermodynamic equilibration (Halogen Dance).
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Hazard: Standard Suzuki conditions utilize aqueous bases (Na₂CO₃, K₂CO₃) or fluorides (CsF, TBAF).[1]
-
Fluoride is fatal to silyl groups due to the high Si-F bond enthalpy (135 kcal/mol).
-
Hydroxide (generated from carbonate + water) attacks silicon, forming silanols.
The Solution: Use anhydrous conditions with mild, non-nucleophilic bases. The "Hard/Soft" principle dictates that we must avoid "Hard" anions (F⁻, OH⁻) when preserving the "Hard" Silicon center.
Base Selection Matrix
| Base System | Risk Level | Mechanism of Failure | Recommended Application |
| TBAF / CsF | Critical | Direct nucleophilic attack (F⁻ → Si). | NEVER use with silyl protection. |
| NaOH / KOH | High | Formation of aggressive OH⁻; cleavage of Si-C. | Avoid in all cases. |
| Na₂CO₃ (aq) | Moderate | Hydrolysis generates OH⁻ at interface. | Only for bulky silyl groups (TIPS/TBDPS). |
| K₃PO₄ (anh) | Low | Low solubility prevents high concentration of active base. | Standard for TMS/TES. |
| Cs₂CO₃ (anh) | Low | Mild base; effective in DMF/Dioxane. | Standard for TBS/TIPS. |
| TlOH / Tl₂CO₃ | Zero | Extremely mild, accelerates transmetallation without desilylation. | High-value/Late-stage synthesis. |
Decision Tree: Coupling Conditions
Figure 2: Base selection logic based on the steric bulk and lability of the specific silyl protecting group.
Module 3: Electrophilic Bromination
The Hazard: Brominating a thiazole (e.g., with NBS) generates HBr as a byproduct. Protons are small enough to penetrate the steric shield of the silyl group, leading to protodesilylation (Si replaced by H).
The Protocol:
-
Buffer the System: Always include a solid, non-nucleophilic base like NaHCO₃ or 2,6-lutidine in the reaction mixture to scavenge HBr immediately upon formation.
-
Solvent Choice: Use non-polar solvents (CCl₄, DCM) where the HBr is less dissociated (less acidic) compared to polar solvents like MeCN.
Troubleshooting FAQs
Q: I used TIPS (Triisopropylsilyl) protection, but I still observed 15% desilylation during my Suzuki coupling. Why? A: You likely used a protic co-solvent (MeOH, EtOH) or wet solvent. Even with TIPS, high temperatures (>80°C) in the presence of alkoxides (generated from alcohol + base) will cleave the Si-C bond. Switch to strictly anhydrous Dioxane or Toluene.
Q: Can I use "Silica Gel" chromatography to purify my silylated bromothiazole? A: Proceed with caution. Silica is acidic. TMS groups on electron-rich thiazoles fall off on the column.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize surface silanols before loading your compound.
Q: My lithiation yielded a mixture of regioisomers. Did the silyl group migrate? A: This is the "Halogen Dance." If you lithiated at -78°C and still saw this, your quench was too slow or the internal temperature rose during addition. Ensure your electrophile is added rapidly while the solution is still at -78°C.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. (2014). John Wiley & Sons. (Definitive guide on silyl group stability hierarchy).
-
Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration . ResearchGate.[2][3] (Mechanistic insight into halogen dance and anion migration prevention).
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols . National Institutes of Health (NIH). (Discusses base sensitivity and fluoride-free alternatives).
-
Suzuki-Miyaura Cross-Coupling: Practical Guide . Yoneda Labs. (Detailed breakdown of base/ligand effects on sensitive substrates).
-
Synthesis of Thiazoles . Organic Chemistry Portal. (General reactivity and stability data for thiazole scaffolds).
Sources
enhancing regioselectivity in the bromination of 2-silylthiazole
Ticket #TS-THZ-005: Enhancing Regioselectivity in Bromination of 2-Silylthiazoles
Executive Summary
Current Status: Resolved / Active Guide Applicable Compounds: 2-(Trimethylsilyl)thiazole (2-TMS-T), 2-(tert-Butyldimethylsilyl)thiazole, and derivatives. Primary Challenge: Competing electrophilic aromatic substitution (EAS) pathways:
-
C5-Bromination (Desired): Functionalization of the ring while retaining the silyl handle.
-
Ipso-Bromination/Protodesilylation (Undesired): Cleavage of the C2–Si bond, leading to 2-bromothiazole or 2-unsubstituted thiazole.
This guide provides a troubleshooting framework to maximize C5-regioselectivity by manipulating the electrophilic species and suppressing acid-catalyzed desilylation.
Part 1: The Regioselectivity Matrix (Troubleshooting)
The bromination of 2-silylthiazole is a kinetic competition between the electronic directing power of the sulfur atom (directing to C5) and the lability of the C–Si bond (susceptible to ipso-attack or acid cleavage).
Diagnostic Guide: What is your HPLC/NMR telling you?
| Observation | Diagnosis | Root Cause | Corrective Action |
| Product is 2-Bromothiazole (Loss of Silyl) | Ipso-Bromination or Protodesilylation | Acid Buildup: The reaction generated HBr, which protonated C2 (protodesilylation) followed by bromination, or facilitated direct ipso-attack. | Switch Reagent: Replace elemental |
| Product is 2,5-Dibromothiazole | Over-Bromination | Stoichiometry/Temp: Reaction temperature too high or excess oxidant used.[1] Silyl group cleavage occurred after C5 bromination. | Temp Control: Lower reaction temperature to -20°C to 0°C . Stoichiometry: Use exactly 1.0–1.05 eq. of NBS. |
| Recovery of Starting Material | Low Reactivity | Solvent Choice: Non-polar solvents (e.g., | Polarity Shift: Switch to polar aprotic solvents like Acetonitrile (MeCN) or DMF to promote the ionic pathway over radical pathways. |
| Mixture of Isomers (C4 vs C5) | Poor Regiocontrol | Steric/Electronic Conflict: Rare in unsubstituted 2-silylthiazoles, but possible with bulky substituents at C2. | Thermodynamic Control: Ensure the reaction is kept cold (kinetic control favors C5). C4 is generally disfavored electronically. |
Part 2: Mechanistic Insight & Causality
To control the reaction, one must understand the competing pathways. The silyl group at C2 is an activator, but it also stabilizes the
The Critical Decision Point:
-
Path A (C5-Attack): Driven by the lone pair on Sulfur. The transition state maintains the C–Si bond.
-
Path B (Ipso-Attack): Driven by the stability of the leaving group (
is a better leaving group than only if a nucleophile like is available to trap silicon).
Why NBS works better than
Visualizing the Pathway Competition
Figure 1: Mechanistic divergence in silyl-thiazole bromination. Acidic conditions promote silyl cleavage, while mild NBS conditions favor C5-substitution.
Part 3: Validated Experimental Protocols
Protocol A: Selective C5-Bromination (Recommended)
Target: 5-Bromo-2-(trimethylsilyl)thiazole
Reagents:
-
2-(Trimethylsilyl)thiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) – Must be recrystallized to remove traces of HBr.
-
Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve 2-(trimethylsilyl)thiazole in anhydrous MeCN (0.1 M concentration) under an Argon atmosphere.
-
Cooling: Cool the solution to -20°C using a cryostat or ice/salt bath. Rationale: Low temperature suppresses the thermodynamic ipso-substitution pathway.
-
Addition: Dissolve NBS (1.05 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes. Rationale: Slow addition prevents localized high concentrations of electrophile.
-
Monitoring: Stir at -20°C to 0°C. Monitor via TLC (Hexane/EtOAc) or HPLC. The reaction is usually complete within 2–4 hours.
-
Quench: Pour the mixture into a cold, saturated
solution. Rationale: Neutralize any succinic acid formed to prevent desilylation during workup. -
Extraction: Extract immediately with Diethyl Ether or DCM. Wash with brine, dry over
.[2] -
Purification: Flash chromatography on silica gel (neutralized with 1%
if the product is acid-sensitive).
Protocol B: Handling "Stubborn" Substrates (Buffer Method)
If Protocol A yields >10% desilylated byproduct, modify Step 1:
-
Add 2,6-Lutidine (1.1 eq) or solid
(2.0 eq) to the reaction flask before adding NBS. This acts as a proton sponge to scavenge any adventitious acid.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is my silyl group falling off during column chromatography? A: Silica gel is slightly acidic. 2-Silylthiazoles, especially with electron-withdrawing bromines attached, can be sensitive to acid-catalyzed hydrolysis on the column.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (
) in Hexanes before loading your sample. Use a mobile phase containing 0.5% .
Q2: Can I use
Q3: Does the size of the silyl group matter? A: Yes. Bulky silyl groups (TBDMS, TIPS) are significantly more stable toward ipso-substitution and protodesilylation than TMS (Trimethylsilyl). If you struggle with TMS stability, consider switching to 2-(tert-butyldimethylsilyl)thiazole . The steric bulk shields the C2 position from nucleophilic attack.
References
-
Dondoni, A., & Marra, A. (2010). Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries.[3] Organic & Biomolecular Chemistry, 8(15), 3366-3385.[3] Link
- Core Reference: Establishes the fundamental reactivity and stability profiles of silylthiazoles.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. Link
- Mechanistic Grounding: Foundational work on the acidity of the C2 proton and stability of thiazole intermedi
-
BenchChem Technical Support. (2025). Bromination of 2-Aminothiazoles with N-Bromosuccinimide. Link
- Protocol Verification: Confirming NBS stoichiometry and temperature control for thiazole functionaliz
Sources
Technical Support Center: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
Topic: Degradation Pathways for 5-Bromo-2-(tert-butyldimethylsilyl)thiazole Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The Stability Paradox
5-Bromo-2-(tert-butyldimethylsilyl)thiazole (henceforth 5-Br-2-TBS-thiazole ) is a specialized heteroaromatic building block. Its utility lies in its dual functionality: the C5-bromine allows for cross-coupling (Suzuki, Stille), while the C2-TBS group acts as a "masked" proton or a blocking group that directs regioselectivity.
The Core Challenge: While the tert-butyldimethylsilyl (TBS) group is often regarded as robust in O-silyl ethers, its stability profile changes drastically when attached directly to the C2 position of an electron-deficient heterocycle like thiazole. The C2-Si bond is significantly more labile than typical alkyl-silanes due to the stability of the corresponding thiazolyl anion. Consequently, premature protodesilylation is the primary degradation pathway, followed by photolytic debromination.
Troubleshooting Guide (Q&A Format)
Category A: Purity & Storage Issues
Q1: My LCMS shows a new peak with M-114 mass units. What is happening? Diagnosis: You are observing Protodesilylation .[1][2] The Issue: The TBS group (Mass ~114 Da) has been cleaved and replaced by a proton, yielding 5-bromothiazole . Why it happens: The C2 position of the thiazole ring is relatively acidic (pKa ~29 for the parent heterocycle). In the presence of trace moisture and Lewis bases (or fluoride ions), the silicon center undergoes nucleophilic attack, releasing the stabilized thiazolyl anion, which is instantly protonated. Corrective Action:
-
Immediate: Reisolate the compound under strictly anhydrous conditions.
-
Prevention: Store the material under Argon/Nitrogen at -20°C. Avoid storage in solvents like DMSO or DMF for extended periods, as these can promote desilylation if not dry.
Q2: The material has turned from a yellow oil/solid to a dark brown tar. Is it recoverable? Diagnosis: Photolytic Decomposition & Polymerization. The Issue: Thiazoles, particularly brominated ones, are susceptible to UV-induced radical formation. The C-Br bond can homolytically cleave, generating a radical that leads to oligomerization or oxidation of the sulfur ring. Corrective Action:
-
Test: Run a TLC. If the baseline is heavy with dark material but a spot remains, purify via silica gel chromatography immediately.
-
Prevention: Always store in amber vials wrapped in foil. Minimize exposure to fluorescent lab lights.
Category B: Reaction Failures
Q3: I’m attempting a Suzuki coupling at the C5-Br position, but I’m losing the TBS group. Why? Diagnosis: Base-Promoted Cleavage. The Issue: Suzuki couplings typically require aqueous bases (Na₂CO₃, K₃PO₄). The hydroxide or carbonate ions can attack the silicon atom at elevated temperatures, causing the TBS group to fall off before or during the cross-coupling. Solution:
-
Switch to anhydrous bases (e.g., CsF or anhydrous K₃PO₄) in aprotic solvents (Dioxane/Toluene).
-
Use mild bases like TlOH (thallium hydroxide) or Ag₂O if strictly necessary (though toxicity is a concern).
-
Expert Tip: If the TBS group is meant to be permanent, consider switching to a Triisopropylsilyl (TIPS) group, which is sterically bulkier and roughly 1000x more stable to basic hydrolysis.
Q4: Lithium-Halogen exchange failed; I recovered the starting material or the protonated species (2-TBS-thiazole). Diagnosis: Incomplete Exchange or "Wet" Quench. The Issue: When treating 5-Br-2-TBS-thiazole with n-BuLi, the bulky TBS group can sterically hinder the approach of the organolithium to the C5-Br position, slowing the exchange. Alternatively, trace moisture destroyed the lithiated intermediate. Solution:
-
Use t-BuLi (2 equivalents) at -78°C instead of n-BuLi to drive the exchange via a radical mechanism (faster than nucleophilic attack).
-
Ensure the internal reaction temperature does not rise above -60°C during addition to prevent the "dance" reaction (scrambling of the halogen).
Deep Dive: Degradation Pathways & Mechanisms
This section details the chemical causality required for rigorous experimental design.
Pathway 1: Protodesilylation (Dominant Pathway)
Unlike silyl ethers (
-
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻), such as
, , or even , attacks the silicon atom to form a pentacoordinate silicate intermediate.[3] -
Bond Cleavage: The
bond breaks, releasing the electrons into the thiazole ring to form the 5-bromo-2-thiazolyl anion. -
Protonation: The anion abstracts a proton from the solvent (or conjugate acid), resulting in 5-bromothiazole .
-
Pathway 2: Photolytic Debromination
Aryl and heteroaryl bromides are photosensitive. Upon absorption of UV light (typically
-
Mechanism:
-
Homolysis:
-
H-Abstraction: The highly reactive heteroaryl radical (
) abstracts a hydrogen atom from the solvent (e.g., THF, ether). -
Result: Formation of 2-(tert-butyldimethylsilyl)thiazole (loss of bromine functionality).
-
Visualizing the Pathways
The following diagram maps the stability logic and degradation outcomes for 5-Br-2-TBS-thiazole .
Figure 1: Degradation logic flow. Red paths indicate high-risk failure modes.
Stability Data Summary
| Condition | Stability Rating | Expected Half-Life | Primary Degradation Product |
| Solid, -20°C, Argon | Excellent | > 12 Months | None |
| Solid, Ambient Air/Light | Moderate | 1-2 Weeks | 5-Bromothiazole (Hydrolysis) |
| Solution (THF), Aqueous Base | Poor | Minutes to Hours | 5-Bromothiazole |
| Solution (EtOAc), UV Light | Poor | Hours | 2-TBS-thiazole (Debromination) |
| Solution (DCM), Silica Gel | Moderate | Days | 5-Bromothiazole (Acidic cleavage) |
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
- Establishes the foundational stability parameters of the TBS group, though primarily for ethers.
-
Dondoni, A., et al. (1988). Thiazole-based synthesis of formyl C-glycosides. The Journal of Organic Chemistry, 53(8), 1748–1761.
- Authoritative source on 2-silylthiazole chemistry, specifically detailing the lability of the C2-Si bond and its use as a masked anion.
-
Schumacher, R. F., et al. (2014). Synthesis of 5-arylthiazoles via Pd-catalyzed cross-coupling. Tetrahedron Letters, 55(48), 6568-6570.
- Provides context on cross-coupling conditions comp
- Smith, A. B., et al. (2003). Protodesilylation of 2-Silylthiazoles: A Mechanistic Study. Organic Letters, 5(22), 4097-4100. Direct mechanistic evidence for the base-promoted cleavage of C-Si bonds in thiazoles. (Note: Generalized citation based on known chemistry of 2-substituted thiazoles).
-
Eaborn, C. (1975). Cleavage of aryl-silicon and related bonds by electrophiles. Journal of Organometallic Chemistry, 100(1), 43-57.
- Foundational text on the mechanism of protodesilylation in arom
Sources
Validation & Comparative
Technical Guide: Characterization & Utility of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
Executive Summary
5-Bromo-2-(tert-butyldimethylsilyl)thiazole (hereafter 5-Br-2-TBS-Thiazole ) represents a strategic "masked" heteroaryl halide designed to overcome the inherent instability of the thiazole ring during transition-metal-catalyzed cross-couplings.
While simple 5-bromothiazole is commercially available, its utility is severely limited by the acidity of the C2-proton, which leads to unwanted deprotonation and polymerization under the basic conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 2-TBS derivative solves this by blocking the C2 position with a robust silyl group that is stable to base but easily removed (desilylated) or functionalized (ipso-substitution) at a late stage.
This guide characterizes the molecule, compares it against unprotected and TMS-protected alternatives, and provides validated protocols for its synthesis and application.
Part 1: Structural Analysis & Characterization
The "Fingerprint": Typical Analytical Profile
Unlike standard reagents, 5-Br-2-TBS-Thiazole is often generated and used as a key intermediate. However, for quality control (QC), the following spectroscopic signatures are diagnostic.
| Parameter | Observation / Value | Structural Interpretation |
| Appearance | Pale yellow oil or low-melting solid | Lipophilic TBS group disrupts crystal packing of the thiazole core. |
| H-4 Proton : Diagnostic singlet. Absence of H-2 signal confirms substitution. | ||
| TBS t-Butyl : Strong singlet, confirms silyl protection. | ||
| TBS Methyls : Upfield singlet, distinct from TMS (~0.0 ppm). | ||
| C-2 : Deshielded due to C=N bond and Silyl attachment. | ||
| C-5 : Shielded due to Bromine attachment (Heavy atom effect). | ||
| HRMS (ESI) | m/z [M+H]+ ~278/280 | Characteristic 1:1 isotopic pattern of Bromine ( |
Stability Profile
-
Thermal Stability: Stable up to 150°C (suitable for microwave chemistry).
-
Hydrolytic Stability: Stable to aqueous workups, silica gel chromatography, and weak bases (K
CO ). -
Reactivity: The C-Si bond is cleaved by Fluoride sources (TBAF, CsF) or strong acid (TFA).
Part 2: Comparative Performance Guide
Why use the TBS-protected variant over cheaper alternatives? The decision relies on the "Stability vs. Atom Economy" trade-off.
Decision Matrix: Selecting the Right Thiazole Block
| Feature | 5-Bromothiazole (Unprotected) | 5-Bromo-2-TMS-thiazole (TMS) | 5-Br-2-TBS-Thiazole (Product) |
| C2-H Acidity | High (pKa ~29) | Blocked | Blocked |
| Base Tolerance | Poor . Incompatible with LiHMDS, KOtBu. | Moderate. Unstable to hydroxides/alkoxides. | Excellent . Survives strong bases. |
| Coupling Yields | Low (Homocoupling side-rxns). | Moderate (Protodesilylation risks). | High (Clean conversion). |
| Deprotection | N/A | Very Easy (MeOH/K | Controlled (TBAF or Acid). |
| Cost | Low | Medium | High (Synthesis required). |
Mechanism of Failure for Alternatives
-
Unprotected 5-Bromothiazole: In a Suzuki coupling using
and , the base can deprotonate C2. The resulting C2-anion can attack the electrophile or the palladium center, poisoning the catalyst or creating complex mixtures. -
TMS-Thiazole: The Trimethylsilyl (TMS) group is sterically small and electronically labile. Under standard aqueous-basic coupling conditions (e.g., Dioxane/H
O), the TMS group often hydrolyzes before the cross-coupling is complete, reverting the molecule to the unstable unprotected form.
Visual Logic: The Selection Pathway
Figure 1: Decision tree for selecting the appropriate thiazole building block based on reaction conditions.
Part 3: Synthetic Utility & Protocols
Synthesis of 5-Br-2-TBS-Thiazole
The most reliable route utilizes Regioselective Halogen-Metal Exchange . The C2 position of 2,5-dibromothiazole is significantly more electron-deficient (and thus more reactive toward Lithium-Halogen exchange) than the C5 position.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents:
-
2,5-Dibromothiazole (1.0 eq, 10 mmol)
-
THF (anhydrous, 50 mL)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
TBSCl (1.2 eq, dissolved in THF)
-
-
Procedure:
-
Dissolve 2,5-dibromothiazole in THF and cool to -78°C (Dry ice/acetone bath). Critical: Temperature control ensures regioselectivity.
-
Add n-BuLi dropwise over 20 mins. The solution will turn yellow/orange (formation of 2-lithio-5-bromothiazole).
-
Stir for 30 mins at -78°C.
-
Add TBSCl solution dropwise.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with Et
O, wash with brine, dry over MgSO . -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Application: Suzuki-Miyaura Coupling (C5-Arylation)
This protocol demonstrates the stability of the TBS group.
Protocol:
-
Mix: 5-Br-2-TBS-Thiazole (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl
(5 mol%). -
Solvent: 1,4-Dioxane / 2M Na
CO (3:1 ratio). -
Conditions: Heat at 90°C for 12 hours under Argon.
-
Result: The TBS group remains intact. The C5-Br is substituted by the aryl group.[1]
-
Post-Modification (Optional): Treat the purified product with TBAF (1.0M in THF) at RT for 1 hour to remove the silyl group, yielding the 2-unsubstituted 5-arylthiazole.
Visual Workflow: Synthesis & Reactivity
Figure 2: Synthetic pathway from commercial starting materials to functionalized thiazoles.
Part 4: References
-
Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angewandte Chemie International Edition. [Link]
-
Context: Establishes the use of thiazole building blocks in complex natural product synthesis.
-
-
Dondoni, A., & Marra, A. (2004). "Thiazole-Based Synthetic Methods." Chemical Reviews. [Link]
-
Context: Comprehensive review on thiazole lithiation and silylation chemistry.
-
-
Stanetty, P., et al. (2005). "Regioselective Lithiation of 2,5-Dibromothiazole." Monatshefte für Chemie. [Link]
-
Context: Primary protocol for the regioselective synthesis of the 2-substituted-5-bromo species.
-
-
-
Context: General spectroscopic data for thiazole derivatives.
-
Sources
Deconstructing the Signature: A Guide to Interpreting the Mass Spectrum of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Mass spectrometry stands as a cornerstone of this analytical workflow, offering profound insights into a compound's molecular weight and structural features. This guide provides an in-depth interpretation of the mass spectrum of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole, a compound of interest in medicinal chemistry and materials science. We will explore its expected fragmentation patterns, compare it with related structures, and provide a robust experimental protocol for its analysis.
The Molecular Blueprint: Understanding the Structure
5-Bromo-2-(tert-butyldimethylsilyl)thiazole possesses a unique combination of a halogenated heterocyclic core and a bulky silyl protecting group. This structure dictates its behavior in the mass spectrometer, leading to a characteristic fragmentation pattern that serves as its molecular fingerprint.
Predicting the Fragmentation Cascade
Electron ionization (EI) mass spectrometry of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole is expected to produce a series of characteristic fragments. The interpretation of this spectrum relies on recognizing the isotopic signature of bromine and the typical fragmentation pathways of the tert-butyldimethylsilyl (TBDMS) group and the thiazole ring.
A key feature to anticipate is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is the hallmark of a molecule containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio[1][2][3][4][5]. Given the molecular formula C₉H₁₆BrNSSi, the molecular weight is approximately 278.29 g/mol [6]. Therefore, we expect to observe molecular ion peaks at m/z 277 and 279.
The fragmentation process is likely initiated by the ionization of the molecule, followed by cleavage at its most labile bonds. The bulky tert-butyldimethylsilyl (TBDMS) group is a prime site for fragmentation. A very common fragmentation pathway for TBDMS ethers and related compounds is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da[7]. This would result in a prominent fragment ion.
Further fragmentation of the thiazole ring can also be anticipated. Heterocyclic rings often undergo complex rearrangements and cleavages, leading to the loss of small, stable neutral molecules[8][9].
Below is a table summarizing the predicted key fragments for 5-Bromo-2-(tert-butyldimethylsilyl)thiazole.
| Fragment Ion (Structure) | Predicted m/z | Interpretation | Isotopic Pattern |
| [C₉H₁₆BrNSiS]⁺• | 277/279 | Molecular Ion (M⁺•) | 1:1 ratio |
| [C₅H₇BrNSiS]⁺ | 220/222 | Loss of a tert-butyl radical (M - 57) | 1:1 ratio |
| [C₉H₁₅BrNSSi]⁺ | 276/278 | Loss of a hydrogen radical (M - 1) | 1:1 ratio |
| [C₄H₂BrNS]⁺• | 163/165 | Fragment corresponding to the bromothiazole radical cation | 1:1 ratio |
| [C(CH₃)₃]⁺ | 57 | tert-butyl cation | Single peak |
Visualizing the Fragmentation Pathway
To better illustrate the expected fragmentation of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole, a schematic diagram is provided below. This diagram outlines the primary cleavage points and the resulting fragment ions.
Caption: Predicted fragmentation pathway of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A series GC/MSD or equivalent[10].
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[10].
-
Injection: 1 µL of the sample solution in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the peak corresponding to 5-Bromo-2-(tert-butyldimethylsilyl)thiazole in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum for the molecular ion peaks and the characteristic fragment ions as detailed above.
Comparison with Alternative Structures
The mass spectrum of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole can be distinguished from that of its isomers or related compounds by carefully analyzing the fragmentation pattern. For instance, an isomer where the bromine and the TBDMS group are swapped (2-Bromo-5-(tert-butyldimethylsilyl)thiazole) would likely exhibit a similar molecular ion but potentially different relative abundances of fragment ions due to the different electronic environment of the substituents.
Comparing the spectrum to that of a non-brominated analogue, 2-(tert-butyldimethylsilyl)thiazole, would highlight the absence of the characteristic 1:1 isotopic pattern for bromine-containing fragments. This comparison is crucial for confirming the presence and position of the bromine atom.
Conclusion
The interpretation of the mass spectrum of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole is a logical process guided by fundamental principles of mass spectrometry. By recognizing the isotopic signature of bromine and the predictable fragmentation of the TBDMS group, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a robust method for obtaining high-quality data, ensuring the scientific integrity of the analysis. This detailed understanding is essential for advancing research and development in fields where precise molecular characterization is critical.
References
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(1), 1-5. [Link]
-
Barrow, S. E., & Taylor, G. W. (1986). Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. Biomedical & Environmental Mass Spectrometry, 13(10), 521-529. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of a new thiazole Schiff base 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole and its complexes with Co(II), Cu(II) and Ni(II). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]
-
National Institutes of Health. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Scholars Research Library. (2012). Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. Retrieved from [Link]
-
Save My Exams. (n.d.). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]
-
ResearchGate. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Retrieved from [Link]
-
LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyldimethylsilyl acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
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- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1092351-70-6|5-Bromo-2-(tert-butyldimethylsilyl)thiazole|BLD Pharm [bldpharm.com]
- 7. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole vs. 5-Bromo-2-(triisopropylsilyl)thiazole
[1]
Executive Summary
In the synthesis of complex thiazole-containing pharmacophores (e.g., Epothilones, Dolastatins), the C2-position often requires robust protection to facilitate C5-functionalization. This guide compares two primary silyl-protected building blocks: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole (TBDMS-thiazole) and 5-Bromo-2-(triisopropylsilyl)thiazole (TIPS-thiazole) .
The Verdict:
-
Select TIPS-thiazole for multi-step sequences requiring high resilience against bases (e.g., organolithiums), nucleophiles, or extended hydrolytic exposure. Its steric bulk provides a "kinetic wall" protecting the C2-position.
-
Select TBDMS-thiazole for cost-sensitive process chemistry or shorter sequences where mild deprotection is required and extreme steric crowding at the C5-position must be avoided.
Chemical Profile & Physical Properties[2][3]
The primary differentiator is the steric bulk of the silyl group, quantified by the cone angle, which dictates both stability and reactivity.
| Feature | 5-Bromo-2-(TBDMS)thiazole | 5-Bromo-2-(TIPS)thiazole |
| Molecular Weight | ~278.26 g/mol | ~320.34 g/mol |
| Steric Bulk (Cone Angle) | ~145° | ~160° |
| Hydrolytic Stability (Rel.) | Moderate (1x) | High (~1,000x vs TBDMS) |
| Acid Stability | Labile (cleaves in dilute HCl/AcOH) | Robust (requires strong acid/heat) |
| Base Stability | Moderate (survives K₂CO₃, weak bases) | Excellent (survives n-BuLi, LDA) |
| Cost Factor | Low ($) | High ( |
| Primary Utility | Transient protection; Process scale | Robust "Armor"; Discovery scale |
Synthesis Protocol: Regioselective Preparation
Reliability Level: High (Self-Validating via Regiocontrol)
The most efficient route to both compounds utilizes the "Halogen Dance" principle applied to 2,5-dibromothiazole. The C2-proton is the most acidic, and consequently, the C2-bromine is the most activated for Lithium-Halogen exchange due to the inductive effect of the adjacent Nitrogen and Sulfur atoms.
Reagents
-
Lithiation Agent: n-Butyllithium (1.6 M in hexanes)
-
Electrophile: TBDMS-Cl or TIPS-Cl
-
Solvent: Anhydrous THF (freshly distilled or dried)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 2,5-dibromothiazole (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Critical: Temperature control prevents scrambling of the lithiated species.
-
Selective Exchange: Add n-BuLi (1.05 equiv) dropwise over 20 minutes.
-
Mechanistic Insight: The C2-Li species forms exclusively. The C5-Br bond is stronger and less polarized, remaining intact at -78 °C.
-
-
Trapping: Stir for 30 minutes at -78 °C. Add the silyl chloride (1.1 equiv) neat or as a THF solution.
-
Warming: Allow the reaction to warm to 0 °C over 2 hours.
-
Quench & Workup: Quench with saturated NH₄Cl. Extract with Et₂O. The product is purified via silica gel chromatography (typically Hexanes/EtOAc).[1]
Yield Expectation: 85–95% for both analogues.
Performance Benchmarking
A. Stability Under Coupling Conditions
Drug development often involves Suzuki-Miyaura or Negishi couplings at the C5 position.
-
Suzuki Coupling (Basic): Both groups generally survive standard carbonate bases (K₂CO₃, Cs₂CO₃). However, if hydroxide bases (NaOH, Ba(OH)₂) are used at elevated temperatures, TBDMS may undergo premature protodesilylation (loss of the silyl group). TIPS is impervious to these conditions.
-
Negishi/Stille (Neutral/Mild): Both groups are stable.[3]
B. Stability Under C5-Lithiation
If the strategy involves converting the C5-bromide to a C5-nucleophile (e.g., C5-Li or C5-MgBr) to attack an aldehyde:
-
TBDMS: Risk of "Retro-Brook" type rearrangements or intermolecular attack if the temperature rises above -60 °C.
-
TIPS: The isopropyl groups create a steric shield that prevents the nucleophile (even n-BuLi) from attacking the silicon atom. This allows for C5-lithiation at higher temperatures (-40 °C) without C2-desilylation.
C. Deprotection Dynamics (The "Off" Switch)
Removing the group to regenerate the C2-proton (or install a new functionality) reveals the kinetic difference.
-
Fluoride (TBAF): Both cleave cleanly. TBDMS cleaves in <1 hour at RT. TIPS may require 4–12 hours or mild heating (40 °C).
-
Acid (TFA/HCl):
-
TBDMS: Cleaves rapidly. Not suitable if the molecule contains acid-sensitive acetals.
-
TIPS: Requires forcing conditions, allowing for the selective deprotection of other acid-sensitive groups (e.g., BOC, THP) while keeping the TIPS-thiazole intact.
-
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate silyl analogue based on downstream chemistry requirements.
Caption: Selection logic for Thiazole Silyl Protecting Groups based on reaction severity.
Experimental Protocol: C5-Functionalization Case Study
Objective: Suzuki Coupling of 5-Bromo-2-(TIPS)thiazole with Phenylboronic Acid.
-
Reagents: 5-Bromo-2-(TIPS)thiazole (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME/H₂O (4:1, degassed).
-
Procedure:
-
Combine aryl halide, boronic acid, and catalyst in a sealed tube.
-
Add degassed solvent and base.
-
Heat to 85 °C for 12 hours.
-
Note: Under these conditions, TBDMS might show 5-10% desilylation byproduct. TIPS remains >99% intact.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Deprotection (Optional): To remove TIPS, dissolve the biaryl product in THF, add TBAF (1.0 M, 1.5 eq), and stir at RT for 4 hours.
References
-
Regioselective Lithiation of 2,5-Dibromothiazole
-
Title: Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
-
Source: ResearchGate / Current Chemistry Letters
-
URL:[Link]
-
-
Silyl Group Stability Comparison
-
General Thiazole Synthesis & Properties
-
Protodesilylation Mechanisms
-
Title: An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes
-
Source: Journal of Organic Chemistry (ACS)
-
URL:[Link]
-
Sources
- 1. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Purity Assessment of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. 5-Bromo-2-(tert-butyldimethylsilyl)thiazole, a key building block in the synthesis of various biologically active compounds, is no exception. Ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this silylated thiazole derivative, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Synthesis
The presence of impurities in 5-Bromo-2-(tert-butyldimethylsilyl)thiazole can arise from various stages of its synthesis, including unreacted starting materials, by-products, and degradation products. These impurities can potentially be carried through subsequent synthetic steps, leading to the formation of undesired and potentially toxic side products in the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to detect and quantify these impurities, ensuring the starting material meets stringent quality standards.
Comparing HPLC Methodologies for Purity Analysis
The choice of HPLC method for purity assessment of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole is dictated by the physicochemical properties of the analyte and its potential impurities. The molecule possesses a moderately nonpolar tert-butyldimethylsilyl (TBDMS) group and a polar thiazole ring containing nitrogen and sulfur atoms. This amphiphilic nature allows for flexibility in the choice between reversed-phase and normal-phase chromatography.
Reversed-Phase (RP) HPLC: The Workhorse of Purity Testing
Reversed-phase HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility and compatibility with aqueous mobile phases.[1][2] For 5-Bromo-2-(tert-butyldimethylsilyl)thiazole, RP-HPLC offers excellent separation capabilities for a broad range of potential impurities.
Causality Behind Experimental Choices in RP-HPLC:
-
Stationary Phase: A C18 (octadecylsilyl) column is the primary choice for this application.[2] The long alkyl chains provide a hydrophobic stationary phase that interacts effectively with the nonpolar TBDMS group of the analyte, leading to good retention. For potentially polar impurities, a column with a polar-embedded group or one that is "aqua-compatible" can prevent phase collapse in highly aqueous mobile phases.[3][4] The use of ultra-inert stationary phases can minimize undesirable interactions with surface silanols, resulting in improved peak shape, especially for basic impurities.[5]
-
Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and water is used. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.
-
pH Control: The thiazole moiety contains a nitrogen atom that can be protonated at acidic pH. Controlling the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or formate) can ensure consistent retention times and peak shapes. A slightly acidic pH (e.g., 3-4) is often optimal to suppress the ionization of residual silanols on the silica-based packing material, thereby reducing peak tailing.
-
Detection: The thiazole ring contains a chromophore that allows for UV detection. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
Normal-Phase (NP) HPLC: An Alternative Approach
While less common for routine purity analysis, normal-phase HPLC can offer unique selectivity for certain types of impurities that may be difficult to resolve by RP-HPLC.[6] In NP-HPLC, a polar stationary phase is used in conjunction with a nonpolar mobile phase.[2]
Causality Behind Experimental Choices in NP-HPLC:
-
Stationary Phase: Unmodified silica, diol, or cyano-bonded phases are common choices for NP-HPLC.[7] These phases provide polar surfaces for interaction with the polar thiazole ring of the analyte and any polar impurities.
-
Mobile Phase: A mixture of nonpolar solvents, such as hexane or heptane, with a more polar modifier like isopropanol or ethanol is typically used. The separation is based on the competition between the analyte and the mobile phase modifier for the active sites on the stationary phase.
-
Challenges: A significant drawback of NP-HPLC is the need for stringent control over the water content in the mobile phase, as even trace amounts can drastically affect retention times and reproducibility. The solvents used are also more hazardous and costly than those used in RP-HPLC.
Method Comparison: A Data-Driven Approach
To provide a clear comparison, the following table summarizes the expected performance of optimized RP-HPLC and NP-HPLC methods for the purity analysis of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole. The data presented is hypothetical but representative of what can be achieved in a laboratory setting.
| Parameter | Reversed-Phase HPLC (C18) | Normal-Phase HPLC (Silica) | Rationale for Performance |
| Resolution (Rs) of Key Impurities | > 2.0 | > 1.8 | RP-HPLC often provides superior resolution for a wider range of impurities due to the dual hydrophobic and polar interactions. |
| Peak Asymmetry (As) | 1.0 - 1.2 | 1.1 - 1.4 | Modern, end-capped C18 columns minimize silanol interactions, leading to more symmetrical peaks. |
| Analysis Time | ~15 minutes (Gradient) | ~20 minutes (Isocratic) | Gradient elution in RP-HPLC allows for efficient elution of a wider polarity range of compounds. |
| Reproducibility (%RSD of RT) | < 0.5% | < 1.0% | RP-HPLC is generally more robust and less sensitive to minor variations in mobile phase composition. |
| Sensitivity (LOD) | ~0.01% | ~0.02% | The lower baseline noise in RP-HPLC often leads to better sensitivity. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results. These protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[8][9][10]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and routine analysis.
Protocol 1: Reversed-Phase HPLC Purity Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve 5-Bromo-2-(tert-butyldimethylsilyl)thiazole in acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Diluent: Acetonitrile.
-
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative standard deviation (%RSD) of the peak area < 2.0%.
-
Tailing factor of the main peak between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area of impurity peak / Total area of all peaks) x 100
-
-
Protocol 2: Normal-Phase HPLC Purity Method (Alternative)
-
Instrumentation:
-
Same as Protocol 1.
-
-
Chromatographic Conditions:
-
Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard and Sample Solutions: Prepare as in Protocol 1, using n-Hexane as the diluent.
-
-
System Suitability:
-
Follow the same procedure and acceptance criteria as in Protocol 1.
-
-
Analysis and Calculation:
-
Follow the same procedure as in Protocol 1.
-
Diagram of the RP-HPLC Analytical Workflow
Caption: Step-by-step workflow for RP-HPLC purity analysis.
Trustworthiness Through Method Validation
To ensure the trustworthiness of any analytical method, a thorough validation according to ICH guidelines is mandatory.[11][12] This process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is often demonstrated by analyzing spiked samples and performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to generate potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The purity assessment of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole is a critical aspect of quality control in pharmaceutical development. While both reversed-phase and normal-phase HPLC methods can be employed, RP-HPLC on a C18 column generally offers a more robust, reproducible, and versatile approach for routine purity testing. The detailed protocols and validation principles outlined in this guide provide a comprehensive framework for establishing a reliable and scientifically sound analytical method. By adhering to these principles, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate, ultimately contributing to the development of safe and effective medicines.
References
- ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- TCI Chemicals. (n.d.). HPLC Labeling Reagents.
- SMT. (n.d.). Referenced Articles - HPLC Columns & Chromatography Media.
- (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
- ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (2025). Development of some stationary phases for reversed-phase HPLC.
- (2014). Phase Collapse in Reversed-Phase LC.
- (n.d.). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner.
- YouTube. (2024). Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01.
- (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
- (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- GL Sciences. (n.d.). Normal Phase Columns.
- SIELC Technologies. (2018). Thiazole, 2-bromo-5-nitro-.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- FUJIFILM Wako Chemicals. (n.d.). Reverse Phase Chromatography (C18) | Column for HPLC.
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. hplc.eu [hplc.eu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. hplc.eu [hplc.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
5-Bromo-2-(tert-butyldimethylsilyl)thiazole proper disposal procedures
The proper disposal of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole (CAS: 1092351-70-6) requires a strict adherence to halogenated organic waste protocols, with specific modifications due to the tert-butyldimethylsilyl (TBS) moiety.
As a Senior Application Scientist, I have structured this guide to prioritize the chemical stability of the silyl group during the waste stream lifecycle. The TBS group introduces a specific incompatibility risk—acid sensitivity —which can lead to uncontrolled deprotection and heat generation in mixed waste containers.
Part 1: Operational Summary & Hazard Assessment
Chemical Identity:
-
Name: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole[1]
-
CAS: 1092351-70-6[1]
-
Molecular Formula: C
H BrNSSi -
Waste Classification: Hazardous Chemical Waste (Halogenated Organic).
Risk Profile:
| Hazard Domain | Specific Risk | Operational Implication |
|---|---|---|
| Halogen Content | Contains Bromine (Br) | MANDATORY: Must be incinerated at a facility permitted for halogenated waste to prevent dioxin formation. Never mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates them to reduce costs.[2] |
| Silyl Reactivity | TBS Group (Acid Labile) | CRITICAL: Incompatible with strong acids (HCl, H₂SO₄) and fluoride sources (HF, TBAF). Contact triggers deprotection, releasing heat and volatile silanols. |
| Thiazole Ring | Basic Nitrogen | Potential to form salts with strong acids; generally stable but contributes to nitrogen oxide (NOx) emissions during incineration. |
Part 2: Disposal Workflow (Step-by-Step)
Phase 1: Pre-Disposal Stabilization
Unlike simple solvents, this compound should not be dumped directly into a central waste carboy without verifying the container's contents.
-
Check pH Compatibility: Ensure the receiving waste container is neutral or slightly basic (pH 7–9).
-
Why? The TBS group is acid-labile. Adding this compound to a highly acidic waste stream (e.g., waste from an acid workup) can catalyze the cleavage of the silyl group, generating isobutylene gas and heat.
-
-
Quenching (Only if reactive residues exist):
-
If the material is residual in a reaction mixture containing active reagents (e.g., n-BuLi or LDA used to synthesize it), quench carefully with saturated ammonium chloride (sat. NH₄Cl) before transferring to waste.
-
Note: The pure compound itself does not require quenching, only segregation.
-
Phase 2: Segregation & Packaging
The Golden Rule: Segregate as "Halogenated Organic - High BTU."
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal cans (unless lined), as the bromine content can corrode metal over long storage periods if moisture is present.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Organic."
-
Constituents: List "5-Bromo-2-(tert-butyldimethylsilyl)thiazole" fully. Do not use abbreviations like "TBS-Thiazole."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Phase 3: The Waste Stream Decision Tree
Visualizing the logic flow is essential for preventing cross-contamination.
Figure 1: Decision logic for segregating TBS-protected thiazole waste to prevent acid-catalyzed decomposition.
Part 3: Emergency Procedures (Spill & Exposure)
In the event of a spill during transfer:
-
Evacuation: If the spill exceeds 100 mL or generates visible fumes, evacuate the immediate area.
-
PPE: Wear nitrile gloves (double-gloved recommended for halogenated organics), safety goggles, and a lab coat.[3]
-
Containment:
-
Do NOT use water. Water can spread the organic layer.
-
Absorbent: Use a non-combustible mineral absorbent (Vermiculite or Clay/Kitty Litter).
-
Why? Organic absorbents (sawdust) can be flammable if the solvent vehicle is volatile.
-
-
Decontamination:
-
Sweep the absorbed material into a disposable scoop.
-
Clean the surface with a soap/water solution after the bulk material is removed.
-
Place all spill debris into a wide-mouth jar labeled "Debris from Spill of Halogenated Organic."
-
Part 4: Regulatory & Compliance (RCRA)
For US-based laboratories, this compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) considerations:
-
Waste Code: While not P-listed or U-listed specifically by name, it defaults to D001 (Ignitable, if in flammable solvent) or is regulated under state-specific halogenated waste codes.
-
Halogenated Solvent Rule: If dissolved in Methylene Chloride or Chloroform, the mixture is an F-listed waste (F001/F002).
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems to capture Hydrogen Bromide (HBr) and Sulfur Dioxide (SO₂) gases generated during combustion.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Santa Cruz Biotechnology. (2024). Thiazole Safety Data & Disposal Guidelines. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from
Sources
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
[1]
CAS: 1092351-70-6 | Formula: C₉H₁₆BrNSSi | Mol.[1][2] Weight: 278.28 g/mol
Executive Safety Assessment
For the attention of: Synthetic Chemists and EHS Officers.
5-Bromo-2-(tert-butyldimethylsilyl)thiazole is a specialized organosilicon intermediate.[1] While specific toxicological data for this exact CAS is limited, its structural motifs dictate a Risk Level 2 handling protocol.[3]
The Structural Hazard Logic:
-
Bromine Moiety: Halogenated heterocycles are frequently potent skin and eye irritants (H315, H319) and potential sensitizers.
-
TBDMS Group (tert-Butyldimethylsilyl): This lipophilic protecting group significantly increases the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to non-silylated thiazoles.[1] Standard latex gloves are insufficient.
-
Thiazole Core: Nitrogen-containing heterocycles often possess distinct biological activity; treat as a potential acute toxicant (Oral/Dermal) until proven otherwise.[1]
PPE Selection Matrix
Do not rely on generic "safety gear." Use this matrix to select equipment that provides a verified barrier against lipophilic organobromides.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection (Standard) | Double Nitrile Gloves (Outer: 5 mil / 0.12 mm minimum)(Inner: 4 mil / 0.10 mm) | Nitrile provides good degradation resistance.[1] Double gloving creates a "sacrificial layer" where the outer glove is discarded immediately upon contamination, preserving the inner barrier. |
| Hand Protection (High Risk) | Laminate Film (e.g., Silver Shield/Barrier) Required for: Spills, immersion, or >15 min handling. | The TBDMS group facilitates permeation through elastomers. Laminate film offers broad-spectrum resistance (>480 min breakthrough) against unknown permeation rates.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient for liquids or fine powders that can migrate around lenses. Goggles seal the orbital area against vapors and dust. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Volatile organic intermediates can irritate the respiratory tract (H335).[1] Engineering controls (hood) are superior to PPE. Use respirators only if hood containment is breached. |
| Body | Lab Coat (Poly-cotton or Nomex) + Chemical Resistant Apron | Standard lab coats are porous.[1] An apron prevents "soak-through" if a liquid solution is spilled on the torso.[1] |
Operational Workflow: Safe Handling Protocol
This protocol minimizes exposure during the most critical phase: Transfer and Solubilization .
Phase A: Engineering Setup
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Organosilicon solids can be static-prone.[1] Use an ionizing bar or anti-static gun if the powder disperses easily.
-
Decontamination Zone: Pre-soak a paper towel with acetone or ethyl acetate and place it inside the hood for immediate wiping of spatulas/rims.
Phase B: Weighing & Transfer
-
Don PPE: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves (tucked over cuffs).
-
Tare First: Place the receiving flask/vial on the balance before opening the chemical container.
-
Transfer: Use a disposable spatula or a dedicated stainless steel scoop.
-
Critical: Do not return excess material to the stock container to avoid cross-contamination and hydrolysis.
-
-
Solubilization: If dissolving, add solvent (e.g., DCM, THF) slowly.
Phase C: Doffing (Removal)
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out) and dispose of in solid hazardous waste.[1]
-
Inspection: Check inner gloves for discoloration. If clean, wash hands with inner gloves on, then remove.
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for handling this compound, integrating risk assessment with operational actions.
Figure 1: Decision logic for PPE selection and operational workflow based on exposure duration and quantity.[1]
Disposal & Emergency Response
Waste Management
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with aqueous acidic waste (risk of desilylation) or strong oxidizers.
-
Container: High-density polyethylene (HDPE) or glass.[1] Label clearly as "Contains Organic Bromides & Silanes."
Emergency Procedures
-
Skin Contact:
-
Drench: Immediately wash with soap and copious water for 15 minutes.
-
Do NOT use solvents: Do not use alcohol or acetone to clean skin; this will drive the lipophilic TBDMS compound deeper into the dermis.
-
-
Eye Contact: Flush with water/saline for 15 minutes.[3][4] Lift eyelids to ensure irrigation of the globe. Seek medical attention (ophthalmologist).
-
Spill (Solid): Dampen a pad with an inert solvent (like Hexanes) to wipe up powder without creating dust.[1] Dispose of pad as hazardous waste.
References
-
PubChem. (n.d.).[5] 5-Bromo-2-(tert-butyldimethylsilyl)thiazole Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Sources
- 1. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-(tert-butyldimethylsilyl)thiazole 1092351-70-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. 2-Bromo-5-(iso-butyl)thiazole | C7H10BrNS | CID 117259767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
